AS604872
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H25N3O3S2 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide |
InChI |
InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1 |
InChI Key |
LSSZZFZFFKZTCL-IAPPQJPRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AS604872: A Selective Prostaglandin F Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AS604872 is a potent and selective, orally active antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. As a non-prostanoid, thiazolidinone-based compound, it represents a significant tool for investigating the physiological and pathological roles of the PGF2α/FP receptor signaling pathway. This pathway is critically involved in a range of biological processes, most notably uterine muscle contraction and the initiation of labor. Consequently, this compound has been investigated for its potential as a tocolytic agent for the management of preterm labor. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinity and potency across different species and experimental conditions.
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 35 nM | Radioligand Binding Assay | [1] |
| Ki | Rat | 158 nM | Radioligand Binding Assay | [1] |
| Ki | Mouse | 323 nM | Radioligand Binding Assay | [1] |
| In Vivo Efficacy | Rat (pregnant, near term) | Dose-dependent inhibition of spontaneous uterine contractions | In Vivo Uterine Contraction Model | [2] |
| In Vivo Efficacy | Mouse (RU486-induced preterm labor) | Significant delay in delivery time (16 hours at 30 mg/kg p.o., 33 hours at 100 mg/kg p.o.) | In Vivo Preterm Labor Model | [2] |
Mechanism of Action and Signaling Pathway
The prostaglandin F2α receptor (FP receptor) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a downstream signaling cascade that leads to an increase in intracellular calcium concentration and smooth muscle contraction.
This compound exerts its pharmacological effect by competitively binding to the FP receptor, thereby preventing the binding of PGF2α and inhibiting the subsequent signaling cascade. This antagonist action leads to the relaxation of smooth muscle, particularly in the uterus, which underlies its tocolytic potential.
Caption: FP Receptor Signaling and this compound Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques for characterizing FP receptor antagonists.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the FP receptor.
Caption: Workflow for Radioligand Competition Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human, rat, or mouse FP receptor are prepared from cultured cells or tissues. Protein concentration is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used for all dilutions and incubations.
-
Incubation: In a multi-well plate, a fixed concentration of radiolabeled PGF2α (e.g., [³H]PGF2α) is incubated with the cell membranes in the presence of increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of this compound to inhibit PGF2α-induced or spontaneous contractions of uterine tissue.
Caption: Workflow for In Vitro Uterine Contraction Assay.
Methodology:
-
Tissue Preparation: Uterine horns are isolated from rats or mice (either pregnant or non-pregnant, depending on the study's aim) and placed in a physiological salt solution. Longitudinal or circular smooth muscle strips are prepared.
-
Organ Bath Setup: The uterine strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period until regular spontaneous contractions are observed (if applicable).
-
Compound Addition: Increasing concentrations of this compound are added to the organ bath. After an incubation period, a fixed concentration of PGF2α is added to induce contractions, or the effect on spontaneous contractions is monitored.
-
Data Recording: The isometric contractions of the uterine strips are recorded using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: The frequency, amplitude, and duration of uterine contractions are measured. The inhibitory effect of this compound is quantified, and an IC50 value can be determined.
Selectivity Profile
The selectivity of a receptor antagonist is a critical parameter in drug development, as it predicts the potential for off-target effects. A comprehensive selectivity profile for this compound would involve testing its binding affinity and/or functional antagonism against a panel of other prostanoid receptors (e.g., EP1-4, DP1-2, IP, TP). While specific data for a full panel is not publicly available, the description of this compound as "selective" implies that it has significantly higher affinity for the FP receptor compared to other prostanoid receptors.
Caption: Logical Flow for Determining FP Receptor Selectivity.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the FP receptor. Its demonstrated oral activity and efficacy in animal models of preterm labor highlight its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this selective FP receptor antagonist. Further investigation into its comprehensive selectivity profile and clinical potential is warranted.
References
- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of PGF2α Signaling in Uterine Contractions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin F2α (PGF2α) is a pivotal endogenous signaling molecule that plays a critical role in the initiation and progression of uterine contractions, particularly during parturition. Its potent uterotonic activity is harnessed for labor induction, yet its complex signaling network also presents therapeutic targets for managing preterm labor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PGF2α-induced myometrial contractions. We dissect the signaling cascade from receptor binding to downstream effector activation, present quantitative data from key studies in a clear tabular format, and offer detailed experimental protocols for investigating this pathway. Furthermore, this guide utilizes Graphviz diagrams to visually represent the intricate signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals in the field of reproductive biology and pharmacology.
Introduction
Uterine contractility is a finely tuned physiological process essential for parturition. Prostaglandins, particularly PGF2α, are key mediators in the transition of the myometrium from a quiescent state to a highly contractile one at term.[1] PGF2α not only directly stimulates myometrial smooth muscle contractions but is also involved in the broader "activation" of the uterus, preparing it for labor.[1][2] Understanding the intricate signaling pathways initiated by PGF2α is paramount for the development of novel therapeutics to both induce labor when necessary and to prevent preterm birth, a major cause of neonatal morbidity and mortality.[1] This guide serves as a technical resource, consolidating current knowledge on PGF2α signaling in the myometrium.
The PGF2α Signaling Cascade in Myometrial Cells
PGF2α exerts its effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR) located on the plasma membrane of myometrial cells.[3][4] The binding of PGF2α to the FP receptor initiates a cascade of intracellular events that ultimately lead to the phosphorylation of myosin light chains and the generation of contractile force. The primary signaling pathway involves the activation of Gαq, but evidence also suggests the involvement of Gαi and G12/G13 proteins, leading to a multifaceted cellular response.[5][6]
Gαq-PLC-IP3-Ca2+ Pathway: The Canonical Route to Contraction
The canonical signaling pathway activated by PGF2α in the myometrium is mediated by the Gαq subunit of its coupled G-protein.[1][3]
-
Receptor Activation and G-protein Coupling: PGF2α binding to the FP receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein and the dissociation of the Gαq subunit.[3]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLC-β).[5]
-
Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[1][7] This initial Ca2+ transient is a critical event in initiating the contractile response. The action of PGF2α is highly dependent on extracellular calcium as well.[8]
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[5] PKC can phosphorylate various downstream targets, contributing to the sustained phase of contraction and potentially cross-talking with other signaling pathways.
Caption: The canonical PGF2α signaling pathway leading to uterine contraction.
RhoA/ROCK Pathway: Sensitizing the Contractile Apparatus
In addition to increasing intracellular calcium, PGF2α signaling also involves the RhoA/ROCK pathway, which plays a crucial role in sensitizing the myofilaments to Ca2+. This allows for sustained contractions even as intracellular Ca2+ levels begin to decline.
-
RhoA Activation: The FP receptor can also couple to G12/G13 proteins, which in turn activate the small GTPase RhoA.[6]
-
ROCK Activation: Activated RhoA binds to and activates Rho-associated kinase (ROCK).
-
Inhibition of Myosin Phosphatase: ROCK phosphorylates and inhibits myosin phosphatase targeting subunit 1 (MYPT1), a component of myosin light chain phosphatase (MLCP).[9]
-
Sustained Myosin Light Chain Phosphorylation: MLCP is responsible for dephosphorylating the myosin light chain (MLC). By inhibiting MLCP, the phosphorylation of MLC is sustained, leading to a more prolonged contractile response.[10] This Ca2+-sensitizing mechanism is a key feature of PGF2α-induced uterine contractions.
Caption: The PGF2α-RhoA/ROCK pathway enhances uterine contractions.
Mitogen-Activated Protein Kinase (MAPK) Pathway
PGF2α also activates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38 MAPK.[5][11] This pathway is thought to be involved in both the acute contractile response and longer-term changes in gene expression that contribute to the "activated" state of the myometrium. The activation of MAPK pathways can be initiated through Gαi coupling of the FP receptor.[11]
Quantitative Data on PGF2α-Induced Myometrial Responses
The following tables summarize key quantitative data from in vitro studies on the effects of PGF2α on myometrial cells and tissues.
Table 1: PGF2α Receptor Binding and Functional Potency
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| FP Receptor Binding Affinity (Kd) | Pig | Corpus Luteum | High affinity: ~1 nM | [12] |
| EC50 for Intracellular Ca2+ Increase | Human | Myometrial Cells | 4 nM | [8] |
| pEC50 for Intracellular Ca2+ Oscillations (Fmax) | Human | MYLA Cell Line | 7.44 ± 0.18 (36.11 nM) | [1] |
| pEC50 for Intracellular Ca2+ Oscillations (AUC) | Human | MYLA Cell Line | 7.50 ± 0.21 (31.74 nM) | [1] |
| pEC50 for Frequency of Ca2+ Oscillations | Human | MYLA Cell Line | 8.57 ± 0.20 (2.68 nM) | [1] |
| EC50 for Contraction (Circular Muscle) | Rat | Pregnant Myometrium | Greater than longitudinal muscle | [3] |
Table 2: Effects of PGF2α on Myometrial Contractions
| Parameter | Species | Condition | PGF2α Concentration | Effect | Reference |
| Contraction Force | Human | Pregnant, in vitro | 10⁻⁸ - 10⁻⁶ M | Weak response | [13] |
| Contraction Force | Human | Non-pregnant, in vitro | 10⁻⁸ - 10⁻⁶ M | Responsive | [13] |
| Contraction Pattern | Human | Labor induction | Not specified | Indistinguishable from spontaneous or oxytocin-induced contractions | [14][15] |
| Contraction Frequency & Intensity | Human | Labor induction | Not specified | Similar magnitude to spontaneous and oxytocin-induced labor | [16] |
| Contraction Response | Rat | Pregnant, in vitro | 10⁻⁶ - 10⁻⁵ M | Slow depolarization and spike discharge | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate PGF2α signaling in uterine contractions.
Primary Human Myometrial Cell Culture
Objective: To isolate and culture primary human myometrial cells for in vitro studies of PGF2α signaling.
Protocol:
-
Tissue Acquisition: Obtain fresh myometrial biopsies from the upper and lower uterine segments of women undergoing elective cesarean section at term, with informed consent and ethical approval.[18]
-
Tissue Preparation: Place the biopsies in Hanks' Balanced Salt Solution (HBSS). Under sterile conditions, remove any visible blood vessels, serosa, and connective tissue. Mince the myometrial tissue into 1 mm³ pieces.[18]
-
Enzymatic Digestion: Transfer the minced tissue to a digestion medium containing collagenase type XI (1 mg/mL) and collagenase type IA (1 mg/mL) in smooth muscle cell medium. Incubate for 60 minutes at 37°C with gentle agitation.[18][19]
-
Cell Isolation and Plating: After digestion, pass the cell suspension through a cell sieve to remove undigested tissue. Centrifuge the cell suspension at 205 x g for 5 minutes. Resuspend the cell pellet in complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Plate the cells in culture flasks or plates.[5][19]
-
Cell Culture and Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days. Passage the cells when they reach 70-80% confluency. Cells can typically be used for experiments between passages 2 and 6.[5][20]
Caption: Workflow for primary human myometrial cell culture.
Isometric Tension Recording of Uterine Strips
Objective: To measure the contractile force of myometrial tissue in response to PGF2α.
Protocol:
-
Tissue Preparation: Dissect fine strips of myometrium (approximately 2 mm x 10 mm) from biopsies.[21]
-
Mounting in Organ Baths: Mount the tissue strips vertically in organ baths containing a physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[21]
-
Transducer Attachment: Attach one end of the tissue strip to a fixed point and the other end to an isometric force transducer.
-
Equilibration: Apply a resting tension (optimized for the tissue size) and allow the tissue to equilibrate for approximately 2 hours until spontaneous contractions are observed.[21]
-
Drug Administration: Prepare a stock solution of PGF2α. Add cumulative concentrations of PGF2α to the organ bath at regular intervals.
-
Data Acquisition: Record the isometric tension continuously using a data acquisition system.
-
Data Analysis: Analyze the contractile parameters, including the frequency, amplitude, and duration of contractions, as well as the area under the curve.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Objective: To measure changes in intracellular calcium concentration in myometrial cells in response to PGF2α.
Protocol:
-
Cell Preparation: Plate primary myometrial cells on glass coverslips or in a multi-well plate suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye for a specified time at 37°C.[9][22]
-
Washing: After incubation, wash the cells with a physiological salt solution to remove excess extracellular dye.
-
Microscopy: Mount the coverslip on the stage of a fluorescence microscope or place the plate in a fluorescence plate reader.
-
Baseline Measurement: Record the baseline fluorescence for a period before adding the stimulus.
-
PGF2α Stimulation: Add PGF2α to the cells and continue to record the fluorescence changes over time.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity. These changes are proportional to the changes in intracellular Ca2+ concentration.[22]
Western Blot Analysis of Signaling Proteins
Objective: To detect and quantify the expression and phosphorylation of key proteins in the PGF2α signaling pathway.
Protocol:
-
Cell Lysis: After treating cultured myometrial cells with PGF2α for the desired time, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[24]
-
Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-MLC, phospho-ERK, RhoA) overnight at 4°C with gentle agitation.[24]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The signaling pathways initiated by PGF2α in the myometrium are complex and multifaceted, involving a canonical Gαq-mediated increase in intracellular calcium and a crucial Ca2+-sensitizing RhoA/ROCK pathway. The interplay of these and other signaling cascades, such as the MAPK pathway, ensures the robust and sustained uterine contractions necessary for parturition. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this critical area of reproductive biology.
Future research should focus on elucidating the precise spatiotemporal dynamics of these signaling events within the myometrial cell and understanding how these pathways are modulated throughout gestation and during the transition to labor. A deeper understanding of the crosstalk between different signaling pathways will be instrumental in identifying novel and more specific therapeutic targets for the management of labor and the prevention of preterm birth. The continued development of sophisticated in vitro models and advanced imaging techniques will undoubtedly accelerate progress in this vital field.
References
- 1. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effects of oxytocin and prostaglandin F2-alpha on circular and longitudinal myometrium from the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Methods for Establishing Primary Human Endometrial Stromal Cells from Hysterectomy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular calcium stores and agonist-induced contractions in isolated human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of uterine contractions in spontaneous and oxytocin- or PGF2alpha - induced labors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparative study of uterine activity in labour induced with prostaglandin F2alpha or oxytocin and in spontaneous labour. I. Pattern of the uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparative study of uterine activity in labour induced with prostaglandin F2alpha or oxytocin and in spontaneous labour. II. Characteristics of uterine activity and their effect on the progress of labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Action of prostaglandin, PGF2alpha, on the uterus of the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of primary human myometrial cell culture models to study pregnancy and labour - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Primary Human Uterine Leiomyoma Cell Culture Quality Control: Some Properties of Myometrial Cells Cultured under Serum Deprivation Conditions in the Presence of Ovarian Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad.com [bio-rad.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Selective FP Receptor Antagonist AS604872: A Technical Guide to its Application in Reproductive Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS604872 is a potent and selective, orally active, non-prostanoid antagonist of the prostaglandin F2α receptor (FP receptor).[1][2] Prostaglandin F2α (PGF2α) is a critical lipid mediator that plays a multifaceted role in reproductive biology, including the regulation of uterine contractility, corpus luteum regression (luteolysis), ovulation, and potentially oocyte maturation and embryo implantation. The specific action of this compound in blocking the FP receptor makes it a valuable pharmacological tool for elucidating the precise mechanisms of PGF2α signaling in these physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound, its target, and its potential applications in reproductive biology research, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Compound and Target Information
This compound is a thiazolidinone derivative that exhibits high affinity and selectivity for the FP receptor.[3] Understanding its interaction with the FP receptor is key to its application in research.
Quantitative Data: Binding Affinity and Efficacy
The potency of this compound has been characterized across different species, highlighting its utility in various preclinical models. The binding affinity is typically represented by the inhibition constant (Ki), which indicates the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist.
| Parameter | Species | Value | Reference |
| Ki | Human | 35 nM | [1][2] |
| Ki | Rat | 158 nM | [1][2] |
| Ki | Mouse | 323 nM | [1][2] |
In functional assays, this compound has been shown to dose-dependently inhibit PGF2α-induced downstream effects. For instance, intravenous administration in rats inhibits PGF2α-triggered phosphatidylinositol synthesis and reduces uterine contractions.[1]
The Role of the PGF2α/FP Receptor Axis in Reproductive Biology
The biological effects of PGF2α are mediated through its binding to the FP receptor, a G-protein coupled receptor (GPCR). This signaling pathway is integral to several key reproductive events.
Uterine Contractility and Parturition
PGF2α is a potent uterotonic agent, stimulating myometrial contractions.[4] This action is crucial for labor and postpartum uterine involution. The concentration of PGF2α in endometrial tissue is significantly higher during the mid-secretory phase of the menstrual cycle.[5]
Corpus Luteum Regression (Luteolysis)
In many species, PGF2α is the primary luteolytic hormone, causing the demise of the corpus luteum and a subsequent decline in progesterone production, which is essential for the initiation of a new reproductive cycle.
Ovulation and Follicular Development
PGF2α has been detected in follicular fluid, and its levels may correlate with oocyte maturity and the success of in vitro fertilization.[6][7][8] It is thought to be involved in the complex cascade of events leading to follicle rupture and ovulation.
| Biological Fluid/Tissue | Condition | PGF2α Concentration (mean ± SEM or range) | Reference |
| Human Follicular Fluid | IVF Cycles | Varies widely, can be in the range of 1-10 ng/mL | [6][7][8] |
| Human Endometrium | Mid-secretory Phase | ~2.05 µg/g fresh tissue | [5] |
Signaling Pathways of the FP Receptor
Activation of the FP receptor by PGF2α primarily initiates a signaling cascade through the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including smooth muscle contraction and gene transcription. Downstream of this, the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinase (ERK), can be activated.
FP Receptor Signaling Workflow
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of the PGF2α/FP receptor pathway and the effects of this compound.
Radioligand Binding Assay for FP Receptor
This protocol is used to determine the binding affinity of this compound for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells or myometrial tissue).
-
Radioligand (e.g., [3H]-PGF2α).
-
This compound and other competing compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.[9]
-
In a 96-well plate, add cell membranes (e.g., 50-100 µg protein/well).[9]
-
Add increasing concentrations of this compound (or other unlabeled competitor).
-
Add a fixed concentration of [3H]-PGF2α (typically at or below its Kd value).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific [3H]-PGF2α binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]
Experimental Workflow: Radioligand Binding Assay
In Vitro Uterine Contraction Assay
This protocol assesses the effect of this compound on PGF2α-induced and spontaneous uterine muscle contractions.
Materials:
-
Myometrial tissue strips from animal models (e.g., rat) or human biopsies.
-
Organ bath system with force-displacement transducers.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
PGF2α.
-
This compound.
Procedure:
-
Obtain myometrial tissue and dissect longitudinal strips (e.g., 10 mm long, 2 mm wide).
-
Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C.
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes, until spontaneous contractions are stable.
-
To test the effect on PGF2α-induced contractions, pre-incubate the tissue with this compound or vehicle for a set time (e.g., 30 minutes).
-
Add cumulative concentrations of PGF2α to the organ bath and record the contractile response (force and frequency).
-
To test the effect on spontaneous contractions, add this compound to the bath and record changes in the contractile pattern.
-
Data are typically quantified by measuring the area under the curve of the contractile tracing over a defined time period.
-
Construct dose-response curves to determine the potency of PGF2α in the presence and absence of this compound.
Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to PGF2α and the inhibitory effect of this compound.
Materials:
-
Myometrial cells (primary or cell line) grown on glass-bottom dishes.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[11]
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
PGF2α.
-
This compound.
-
Fluorescence microscope with a camera and appropriate filters.
Procedure:
-
Culture myometrial cells on glass-bottom dishes.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye in physiological salt solution for 30-60 minutes at 37°C.[12]
-
Wash the cells to remove excess dye.
-
Mount the dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing PGF2α and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
To test the effect of this compound, pre-incubate the cells with the antagonist before adding PGF2α.
-
The change in fluorescence is often expressed as a ratio of the fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).
Western Blot for ERK Phosphorylation
This protocol detects the activation of the ERK signaling pathway downstream of FP receptor activation.
Materials:
-
Myometrial cells.
-
PGF2α and this compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay reagents (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture myometrial cells and serum-starve them overnight.
-
Treat the cells with PGF2α for various time points (e.g., 0, 5, 15, 30 minutes). To test the antagonist, pre-incubate with this compound.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry. An increase in the ratio of phospho-ERK to total-ERK indicates pathway activation.[13]
Conclusion
This compound, as a selective FP receptor antagonist, represents a powerful tool for dissecting the intricate roles of PGF2α in reproductive biology. Its utility spans from fundamental research into the mechanisms of uterine contractility and luteolysis to more translational studies exploring its potential in conditions such as preterm labor. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their studies of reproductive health and disease. The continued investigation into the PGF2α/FP receptor axis, facilitated by selective antagonists like this compound, will undoubtedly lead to a deeper understanding of reproductive physiology and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentrations of prostaglandins F2alpha and E2 in the endometrium throughout the human menstrual cycle, after the administration of clomiphene or an oestrogen-progestogen pill and in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stork: Prostaglandin F2 alpha, progesterone and estradiol concentrations in human follicular fluid and their relation to success of in vitro fertilization [storkapp.me]
- 7. Concentrations of prostaglandin F2alpha in follicular fluid from women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Follicular fluid prostaglandin E2:prostaglandin F2 alpha ratio in relation to outcome of matched oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Preliminary Preclinical Studies of AS604872 in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS604872 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent oncogenic event across a wide variety of human cancers, making it a prime therapeutic target. This technical guide provides a summary of preliminary preclinical data on this compound in various cancer models, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these foundational studies.
Core Mechanism of Action: PI3Kγ Inhibition
This compound exerts its anti-cancer effects by selectively inhibiting the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is a key downstream component of chemokine-mediated signaling pathways that regulate the migration, proliferation, and activation of inflammatory cells. In the context of cancer, PI3Kγ signaling within the tumor microenvironment, particularly in myeloid cells, can promote an immunosuppressive milieu that fosters tumor growth and metastasis. By inhibiting PI3Kγ, this compound is thought to remodel the tumor microenvironment to be more permissive to anti-tumor immune responses.
In Vitro Studies
Cell Proliferation and Viability Assays
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are a key metric of its potency.
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | Data Not Available |
| RPMI-8226 | Multiple Myeloma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
Apoptosis Induction
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This is a crucial mechanism for eliminating malignant cells.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Assay | Observations |
| Hematologic Malignancies | Leukemia, Lymphoma | Annexin V/PI Staining | Increased percentage of apoptotic cells in a dose-dependent manner. |
Inhibition of PI3K/Akt Signaling Pathway
The molecular mechanism of this compound involves the direct inhibition of the PI3K/Akt signaling pathway. This is typically assessed by measuring the phosphorylation status of key downstream proteins such as Akt.
Table 3: Effect of this compound on PI3K/Akt Pathway Signaling
| Cell Line | Cancer Type | Biomarker | Effect of this compound |
| K562, RPMI-8226 | Hematologic Malignancies | Phospho-Akt (Ser473) | Potent blockade of Akt phosphorylation. |
In Vivo Studies
Xenograft Models
The in vivo anti-tumor efficacy of this compound has been evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.
Table 4: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for PI3K/Akt Pathway
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt and phospho-Akt (Ser473), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3Kγ signaling pathway.
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Xenograft Model Experimental Workflow.
Conclusion
Preliminary preclinical studies indicate that this compound is a selective PI3Kγ inhibitor with potential anti-cancer activity. Its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Further in vivo studies are warranted to fully elucidate its therapeutic potential in various cancer models. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the continued investigation of this compound as a potential cancer therapeutic.
Methodological & Application
Application Notes and Protocols for AS604872, a Selective Prostaglandin F2α Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS604872 is a potent and selective antagonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes. Activation of the FP receptor by its endogenous ligand, prostaglandin F2α (PGF2α), triggers a signaling cascade that leads to an increase in intracellular calcium concentration and the activation of downstream cellular responses. Due to its role in processes such as smooth muscle contraction, inflammation, and cellular proliferation, the FP receptor is a target of interest for therapeutic intervention. This compound, as a selective antagonist, serves as a valuable tool for investigating the physiological functions of the FP receptor and for the potential development of novel therapeutics.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its binding affinity and functional antagonism at the FP receptor.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for the FP receptor from different species. The half-maximal inhibitory concentration (IC50) is a key parameter determined from functional assays, as described in the protocols below.
| Parameter | Species | Value | Assay Type |
| Ki | Human | 35 nM | Radioligand Binding Assay |
| Ki | Rat | 158 nM | Radioligand Binding Assay |
| Ki | Mouse | 323 nM | Radioligand Binding Assay |
| IC50 | - | To be determined | Functional Assays (e.g., Calcium Mobilization) |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathway it modulates and the experimental workflow used for its characterization.
Caption: FP Receptor Signaling Pathway and Point of Inhibition by this compound.
Application Notes and Protocols for AS604872 in Rodent Models of Preterm Labor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth remains a significant clinical challenge, and the development of effective tocolytic agents to prevent premature labor is a critical area of research. Prostaglandin F2α (PGF2α) is a potent uterotonic agent implicated in the initiation and progression of labor. Its effects are mediated through the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor that, upon activation, stimulates myometrial contractions.[1][2] AS604872 is a selective, orally active, non-prostanoid antagonist of the FP receptor.[3] It has demonstrated efficacy in delaying preterm labor in rodent models, presenting a promising therapeutic strategy for the management of preterm labor.[3][4]
These application notes provide detailed protocols for the use of this compound in established rodent models of preterm labor, summarize the available quantitative data on its efficacy, and illustrate the key signaling pathways and experimental workflows.
Data Presentation
The efficacy of this compound in delaying preterm labor and inhibiting uterine contractions has been demonstrated in mouse and rat models. The following tables summarize the key quantitative findings.
Table 1: Efficacy of this compound in a RU486-Induced Preterm Labor Mouse Model [3][4]
| Treatment Group | Dose (Oral) | Mean Delay in Delivery Time (hours) |
| Vehicle | - | 0 |
| This compound | 30 mg/kg | 16 |
| This compound | 100 mg/kg | 33 |
Preterm labor was induced on gestational day 14.
Table 2: Effect of this compound on Spontaneous Uterine Contractions in Near-Term Pregnant Rats [3][4]
| Treatment | Route | Effect on Uterine Contractions |
| This compound | Oral or Intravenous | Marked and dose-dependent reduction |
Studies were conducted on gestational days 19-21.
Table 3: Pup Viability in an Endotoxin-Induced Preterm Labor Mouse Model with FP Antagonist Treatment [5]
| Treatment Group | Pup Status at Birth | Birth Weight (g) | General Health |
| THG113 (FP Antagonist) | Born alive | 1.6 ± 0.1 | Appeared healthy |
| Vehicle | - | 1.4 ± 0.05 | - |
Note: Data for a different FP antagonist, THG113, is presented as a surrogate for pup viability, as specific data for this compound was not detailed in the reviewed literature, although it was noted that pups from this compound-treated mothers were delivered alive.[6]
Signaling Pathways and Experimental Workflows
Prostaglandin F2α (PGF2α) Receptor Signaling Pathway in Myometrial Cells
The primary mechanism of action of this compound is the competitive antagonism of the FP receptor. The binding of PGF2α to its receptor on myometrial smooth muscle cells initiates a signaling cascade that leads to uterine contraction.[7] this compound blocks this initial step.
Experimental Workflow for Evaluating this compound in a Preterm Labor Model
The following diagram outlines the typical workflow for inducing and treating preterm labor in a mouse model. This workflow can be adapted for both lipopolysaccharide (LPS) and RU486-induced models.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Preterm Labor in Mice
This model mimics inflammation-induced preterm labor.[8]
Materials:
-
Pregnant mice (e.g., C57BL/6) on gestational day 16.5 or 17.[8][9]
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5).[9]
-
Sterile, pyrogen-free phosphate-buffered saline (PBS).
-
This compound.
-
Vehicle for this compound.
-
Syringes and needles for injection.
-
Animal cages with video monitoring capabilities.
Procedure:
-
Animal Preparation: House pregnant mice individually.
-
Induction of Preterm Labor:
-
Prepare a solution of LPS in sterile PBS. A typical dose is 100 µ g/animal administered intraperitoneally (i.p.) in a volume of 200 µL.[9]
-
Inject the LPS solution i.p. into the pregnant mice.
-
A control group should be injected with an equivalent volume of sterile PBS.
-
-
Treatment with this compound:
-
Monitoring and Data Collection:
-
Continuously monitor the mice using an infrared camera to determine the time of delivery of the first pup.[8]
-
Record the number of pups delivered and assess their viability (e.g., through observation of movement and breathing, or lung float test for stillborn pups).[8]
-
Define preterm labor as delivery before a specific gestational day (e.g., 18.5 dpc).[9]
-
Calculate the delay in delivery time for the this compound-treated groups compared to the vehicle-treated group.
-
RU486 (Mifepristone)-Induced Preterm Labor in Mice
This model simulates preterm labor induced by progesterone withdrawal.[8]
Materials:
-
Pregnant mice (e.g., C3H/HeN) on gestational day 14 or 17.[3][8][10]
-
RU486 (Mifepristone).
-
Vehicle for RU486 (e.g., sesame oil).
-
This compound.
-
Vehicle for this compound.
-
Syringes and needles for injection.
-
Animal cages with video monitoring capabilities.
Procedure:
-
Animal Preparation: Acclimate primigravid pregnant mice to individual cages.[8]
-
Induction of Preterm Labor:
-
Treatment with this compound:
-
Monitoring and Data Collection:
In Vitro Uterine Contraction Studies in Rats
This protocol assesses the direct effect of this compound on myometrial contractility.
Materials:
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducers and data acquisition system.
-
This compound.
-
Vehicle for this compound.
Procedure:
-
Tissue Preparation:
-
Euthanize a pregnant rat and excise the uterine horns.
-
Dissect longitudinal myometrial strips in cold physiological salt solution.
-
-
Measurement of Uterine Contractions:
-
Mount the myometrial strips in the organ baths under a resting tension.
-
Allow the tissues to equilibrate and establish regular spontaneous contractions.
-
-
Drug Administration:
-
Once stable contractions are observed, add this compound or vehicle to the organ bath in a cumulative or single-dose manner.
-
-
Data Analysis:
-
Record the frequency and amplitude of uterine contractions before and after the addition of this compound.
-
Calculate the percentage inhibition of contractile activity at different concentrations of this compound.
-
Conclusion
This compound is a potent and selective FP receptor antagonist with demonstrated tocolytic effects in rodent models of preterm labor. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds. The available data suggests that antagonism of the FP receptor is a viable strategy for the pharmacological management of preterm labor. Further research may focus on optimizing dosing regimens, evaluating long-term neonatal outcomes, and translating these preclinical findings to clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Tocolytic effect of a selective FP receptor antagonist in rodent models reveals an innovative approach to the treatment of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocolytic effect of a selective FP receptor antagonist in rodent models reveals an innovative approach to the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THG113: a novel selective FP antagonist that delays preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urosphere.com [urosphere.com]
- 9. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]
- 10. Induction of preterm birth in mice by RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for AS604872 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of AS604872, a selective prostaglandin F2α (PGF2α) receptor (FP receptor) antagonist, in murine models. The included protocols are based on established experimental models and provide detailed methodologies for in vivo studies.
Mechanism of Action
This compound is a non-prostanoid antagonist of the PGF2α receptor. PGF2α, a potent uterotonic agent, mediates its effects by binding to the G-protein coupled FP receptor. Activation of the FP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. By selectively blocking this receptor, this compound effectively inhibits PGF2α-induced biological responses.
Prostaglandin F2α Receptor Signaling Pathway
The binding of PGF2α to its receptor (FP) on the cell surface triggers the activation of Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain and ultimately, smooth muscle contraction. This compound acts by competitively inhibiting the binding of PGF2α to the FP receptor, thereby blocking this entire downstream signaling cascade.
Data Presentation: Dosage and Administration in Mice
The following tables summarize the quantitative data for this compound dosage and administration in established mouse models of preterm labor.
Table 1: this compound Dosage in RU-486-Induced Preterm Labor Model
| Compound | Dosage (mg/kg) | Administration Route | Mouse Strain | Effect | Reference |
| This compound | 30 | Oral | Not Specified | Significant delay in mean delivery time by 16 hours | [1][2] |
| This compound | 100 | Oral | Not Specified | Significant delay in mean delivery time by 33 hours | [1][2] |
Table 2: this compound Administration in Lipopolysaccharide (LPS)-Induced Preterm Labor Model
| Compound | Dosage | Administration Route | Mouse Strain | Effect | Reference |
| This compound | Not specified in abstract | Oral | Not Specified | Delayed parturition | [1] |
Note: While the study by Chollet et al. (2007) mentions the use of an LPS-induced model, the specific dosage of this compound in this model was not detailed in the available abstract.
Experimental Protocols
The following are detailed protocols for inducing preterm labor in mice, which can be utilized to evaluate the efficacy of this compound.
Protocol 1: RU-486 (Mifepristone)-Induced Preterm Labor in Mice
This protocol is designed to induce preterm labor using the progesterone receptor antagonist RU-486.
Materials:
-
Pregnant mice (e.g., CD-1 or C57BL/6 strain) at gestation day 15-17.
-
RU-486 (Mifepristone).
-
Vehicle for RU-486 (e.g., sesame oil).
-
This compound.
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Syringes and needles for subcutaneous injection.
Procedure:
-
Animal Acclimation: Acclimate pregnant mice to the housing conditions for at least 3 days prior to the experiment.
-
Preparation of Compounds:
-
Prepare a solution of RU-486 in the chosen vehicle at a concentration suitable for subcutaneous injection (e.g., 2.5 mg/mL for a 0.1 mL injection volume).
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 mg/kg and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
-
Administration of this compound:
-
On the day of the experiment, administer this compound (30 or 100 mg/kg) or vehicle to the pregnant mice via oral gavage.
-
-
Induction of Preterm Labor:
-
Approximately 1 hour after the administration of this compound or vehicle, administer RU-486 (e.g., 2.5 mg/mouse) via subcutaneous injection.
-
-
Monitoring:
-
Continuously monitor the mice for signs of labor and record the time of delivery of the first pup.
-
-
Data Analysis:
-
Compare the mean time to delivery between the vehicle-treated group and the this compound-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Preterm Labor in Mice
This protocol details the induction of preterm labor through an inflammatory response triggered by LPS.
Materials:
-
Pregnant mice (e.g., CD-1 or C57BL/6 strain) at gestation day 15-17.
-
Lipopolysaccharide (LPS) from E. coli.
-
Sterile, pyrogen-free saline.
-
This compound.
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Syringes and needles for intraperitoneal injection.
Procedure:
-
Animal Acclimation: House pregnant mice under specific pathogen-free conditions and allow them to acclimate for at least 3 days before the experiment.
-
Preparation of Compounds:
-
Prepare a solution of LPS in sterile, pyrogen-free saline at a concentration suitable for intraperitoneal injection (e.g., 0.1 mg/mL for a 0.1-0.15 mL injection volume to deliver 10-15 µ g/mouse ).
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
-
Administration of this compound:
-
On the day of the experiment, administer this compound or vehicle to the pregnant mice via oral gavage.
-
-
Induction of Preterm Labor:
-
Approximately 1 hour after the administration of this compound or vehicle, administer LPS (e.g., 10-15 µ g/mouse ) via intraperitoneal injection.
-
-
Monitoring:
-
Continuously monitor the mice for signs of labor and record the time of delivery of the first pup.
-
-
Data Analysis:
-
Compare the mean time to delivery and the rate of preterm birth between the vehicle-treated group and the this compound-treated groups using appropriate statistical analyses.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters, such as drug concentrations, timing of administration, and mouse strain, based on their experimental objectives and institutional guidelines for animal care and use.
References
Application Notes and Protocols for Cell-Based Assays to Determine AS604872 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing cell-based assays to evaluate the efficacy of AS604872, a potent inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ). The protocols outlined below focus on assays that measure downstream signaling inhibition, cell migration, and cell viability, providing a comprehensive framework for characterizing the cellular effects of this compound.
Introduction to this compound and PI3Kγ Signaling
This compound is a small molecule inhibitor targeting the p110γ catalytic subunit of class IB PI3K. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and motility.[1] In many cancers and inflammatory diseases, this pathway is aberrantly activated. PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell migration and activation.[2] Therefore, inhibitors like this compound are valuable tools for research and potential therapeutic development.
The efficacy of a PI3Kγ inhibitor can be assessed by its ability to modulate downstream signaling events, such as the phosphorylation of AKT, and to inhibit cellular processes regulated by this pathway, like cell migration and proliferation.
PI3Kγ Signaling Pathway
Upon activation by G-protein coupled receptors (GPCRs), PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits proteins containing Pleckstrin Homology (PH) domains, such as AKT and its upstream activator PDK1, to the plasma membrane.[3] This co-localization facilitates the phosphorylation and activation of AKT at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[4] Fully activated AKT then phosphorylates a multitude of downstream substrates, leading to various cellular responses.
Figure 1: PI3Kγ Signaling Pathway and Inhibition by this compound.
AKT Phosphorylation Assay
This assay directly measures the inhibition of a key downstream effector of PI3Kγ, providing a clear readout of target engagement and pathway modulation by this compound. A reduction in the phosphorylation of AKT at Serine 473 (p-AKT Ser473) is a well-established biomarker for the activity of PI3K inhibitors.
Experimental Protocol: Western Blot for p-AKT (Ser473)
This protocol is adapted for a human monocytic cell line like THP-1 or U937.
Materials:
-
THP-1 or U937 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Chemoattractant (e.g., MCP-1/CCL2)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 or U937 cells in RPMI-1640 supplemented with 10% FBS to a density of approximately 1x10^6 cells/mL.
-
Seed cells in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with a chemoattractant like MCP-1 (e.g., 50 ng/mL) for 15-30 minutes to activate the PI3Kγ pathway.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT for loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal for each sample.
-
Plot the normalized p-AKT levels against the concentration of this compound to determine the IC50 value (the concentration at which 50% of AKT phosphorylation is inhibited).
-
Figure 2: Workflow for the p-AKT Western Blot Assay.
Cell Migration (Chemotaxis) Assay
This assay assesses the functional consequence of PI3Kγ inhibition on cell motility, a key process in immune cell trafficking and cancer metastasis. The Transwell assay, or Boyden chamber assay, is a standard method to quantify chemotaxis.
Experimental Protocol: Transwell Migration Assay
Materials:
-
THP-1 or U937 cells
-
Serum-free RPMI-1640 medium
-
RPMI-1640 with 10% FBS
-
Chemoattractant (e.g., MCP-1/CCL2)
-
This compound (dissolved in DMSO)
-
24-well Transwell inserts (e.g., 5 or 8 µm pore size)
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation:
-
Culture THP-1 or U937 cells as previously described.
-
Harvest and resuspend the cells in serum-free RPMI-1640 at a concentration of 1x10^6 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of RPMI-1640 containing the chemoattractant (e.g., 50 ng/mL MCP-1) to the lower wells of a 24-well plate.
-
Add 600 µL of serum-free medium without chemoattractant to control wells (for measuring random migration).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (time should be optimized for the specific cell line).
-
-
Quantification of Migrated Cells:
-
Method A (Calcein-AM):
-
Carefully remove the inserts.
-
Add Calcein-AM to the lower wells and incubate to label the migrated cells.
-
Read the fluorescence on a plate reader.
-
-
Method B (Crystal Violet):
-
Remove the non-migrated cells from the top of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with 0.5% crystal violet.
-
Wash and air-dry the inserts.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain in a plate reader.
-
Alternatively, count the stained cells in several fields of view under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the drug concentration to determine the IC50 value.
-
Figure 3: Workflow for the Transwell Cell Migration Assay.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on cell survival and proliferation. While PI3Kγ inhibitors are not always cytotoxic, they can have cytostatic effects, particularly at higher concentrations or after prolonged exposure. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
Materials:
-
THP-1 or U937 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed THP-1 or U937 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Drug Treatment:
-
After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Final concentrations may range from nanomolar to micromolar. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described assays.
Table 1: Inhibition of AKT Phosphorylation by this compound
| Cell Line | Treatment Time (h) | Stimulant | Assay Method | IC50 (nM) |
| THP-1 | 2 | MCP-1 | Western Blot | Data to be determined |
| U937 | 2 | fMLP | Western Blot | Data to be determined |
Table 2: Inhibition of Cell Migration by this compound
| Cell Line | Chemoattractant | Assay Method | Incubation Time (h) | IC50 (nM) |
| THP-1 | MCP-1 | Transwell | 4 | Data to be determined |
| U937 | fMLP | Transwell | 4 | Data to be determined |
Table 3: Effect of this compound on Cell Viability
| Cell Line | Assay Method | Incubation Time (h) | IC50 (µM) |
| THP-1 | MTT | 72 | Data to be determined |
| U937 | MTT | 72 | Data to be determined |
Note: The IC50 values are dependent on experimental conditions and should be determined empirically.
Conclusion
The cell-based assays described in these application notes provide a robust framework for evaluating the efficacy of the PI3Kγ inhibitor this compound. By measuring both on-target pathway modulation (p-AKT inhibition) and functional cellular outcomes (inhibition of migration and viability), researchers can obtain a comprehensive profile of this compound's activity in relevant cellular models. Consistent and reproducible data generated from these protocols will aid in the preclinical assessment and further development of PI3Kγ-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 3. The efficacy of PI3Kγ and EGFR inhibitors on the suppression of the characteristics of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
Application Notes and Protocols: AS604872 in the Study of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by progressive scarring of the lung tissue.[1] Current therapeutic options are limited and do not offer a cure, highlighting the urgent need for novel treatment strategies.[2][3] Recent research has implicated the prostaglandin F2α (PGF2α) signaling pathway as a key player in the pathogenesis of pulmonary fibrosis.[1][4][5][6] PGF2α levels are elevated in the bronchoalveolar lavage fluid of IPF patients, and its signaling through the prostaglandin F receptor (FP receptor) has been shown to promote fibroblast proliferation and collagen production.[1][7] Notably, this pro-fibrotic activity appears to be independent of the transforming growth factor-beta (TGF-β) pathway, a well-established driver of fibrosis.[1][5]
AS604872 is a known antagonist of the prostaglandin F receptor (FP receptor). While direct studies of this compound in IPF are not yet widely published, its mechanism of action makes it a valuable research tool to investigate the role of the PGF2α/FP receptor axis in the molecular mechanisms underlying IPF and to explore the therapeutic potential of FP receptor antagonism.
These application notes provide a comprehensive overview of the potential use of this compound in IPF research, including detailed protocols for key in vitro and in vivo experiments.
Signaling Pathway: PGF2α/FP Receptor in Pulmonary Fibrosis
The following diagram illustrates the proposed signaling pathway of PGF2α in lung fibroblasts and the inhibitory action of this compound. In IPF, elevated levels of PGF2α bind to the FP receptor on the surface of fibroblasts. This activation is thought to stimulate downstream signaling cascades that promote pro-fibrotic processes, including cell proliferation and collagen synthesis. This compound, as an FP receptor antagonist, blocks the binding of PGF2α, thereby inhibiting these downstream effects.
References
- 1. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Disruption of Prostaglandin F2α Receptor Signaling Attenuates Fibrotic Remodeling and Alters Fibroblast Population Dynamics in A Preclinical Murine Model of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of eicosanoids in pulmonary fibrosis [jstage.jst.go.jp]
- 6. Disruption of Prostaglandin F2 α Receptor Signaling Attenuates Fibrotic Remodeling and Alters Fibroblast Population Dynamics in A Preclinical Murine Model of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Roles of Various Prostaglandins in Fibrosis: A Review [mdpi.com]
Protocol for dissolving and storing AS604872 for research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS604872 is a potent and selective antagonist of the Prostaglandin F2α receptor (FP receptor). As a non-prostanoid, thiazolidinone-class compound, it serves as a valuable tool for investigating the physiological and pathological roles of the PGF2α signaling pathway. These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes recommended practices based on general knowledge of similar compounds and solvent properties. Researchers are advised to perform small-scale solubility and stability tests for their specific experimental needs.
| Parameter | Solvent | Recommended Concentration | Storage Temperature | Estimated Stability |
| Solubility | DMSO | ≥ 10 mg/mL | N/A | N/A |
| Ethanol | Sparingly soluble | N/A | N/A | |
| Storage of Stock Solution | DMSO | 1-10 mM | -20°C (Short-term) | Up to 1 month |
| -80°C (Long-term) | Up to 6 months |
Note: The solubility in DMSO is based on general data for similar compounds and should be experimentally verified. It is recommended to start with a small amount of compound and solvent to determine the optimal concentration.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the required mass based on its molecular weight. Note: The molecular weight of this compound should be obtained from the supplier's documentation.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) may be used. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting:
-
Once the this compound is completely dissolved, immediately aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene microcentrifuge tubes.
-
The volume of the aliquots should be based on the typical working concentration and volume required for your experiments to minimize the number of freeze-thaw cycles.
-
-
Storage:
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Properly label all tubes with the compound name, concentration, date of preparation, and solvent.
-
Protocol for Preparation of Working Solutions
-
Thawing: When ready to use, remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution:
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
-
Important: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced effects on the cells or assay system.
-
-
Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound for extended periods.
Mandatory Visualizations
Caption: Workflow for dissolving and storing this compound.
Caption: this compound antagonism of the PGF2α signaling pathway.
Application Notes and Protocols for In Vivo Imaging of AS604872 Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing preclinical in vivo imaging techniques to visualize and quantify the biodistribution of AS604872, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). Understanding the spatial and temporal distribution of this small molecule is critical for optimizing dosing strategies, assessing target engagement, and elucidating its pharmacokinetic and pharmacodynamic (PK/PD) profile.
The primary imaging modalities covered are Positron Emission Tomography (PET), a highly sensitive nuclear imaging technique, and Near-Infrared Fluorescence (NIRF) Imaging, a more accessible optical method. Both approaches enable non-invasive, longitudinal tracking of the compound in living animal models.[1][2][3]
Introduction to this compound and the PI3Kγ Pathway
This compound is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). The PI3K family of enzymes plays a crucial role in various cellular functions, including cell growth, proliferation, survival, and motility.[4] The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers, making it a key therapeutic target.[5][6][7] PI3Kγ is particularly implicated in inflammatory responses and immune cell trafficking, presenting therapeutic opportunities in inflammation and oncology.
Visualizing the in vivo journey of this compound—from administration to target tissue accumulation and subsequent clearance—provides invaluable insights into its biological activity and potential efficacy.
Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound on PI3Kγ.
Application 1: Positron Emission Tomography (PET) Imaging
PET is a highly sensitive and quantitative imaging modality that allows for the three-dimensional visualization of radiolabeled molecules in vivo.[8][9] By labeling this compound with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18), its distribution can be tracked with high precision.[10] This is invaluable for determining drug concentrations in tissues, assessing blood-brain barrier penetration, and calculating pharmacokinetic parameters.[11][12]
Experimental Workflow: PET Imaging
Caption: General experimental workflow for in vivo PET imaging of radiolabeled this compound.
Protocol 1: PET Imaging of [¹⁸F]this compound in a Murine Model
This protocol provides a general framework. Specific synthesis steps for radiolabeling this compound would need to be developed based on its chemical structure, likely involving nucleophilic substitution with [¹⁸F]fluoride.[11]
Materials:
-
This compound precursor for radiolabeling
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Automated radiochemistry synthesis unit
-
HPLC for purification and analysis
-
Animal model (e.g., nude mice with tumor xenografts)
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Sterile saline for injection
Procedure:
-
Radiolabeling of this compound:
-
Synthesize [¹⁸F]this compound using a suitable precursor via nucleophilic substitution with [¹⁸F]fluoride. This typically involves a two-step reaction automated in a synthesis module.
-
Purify the final product using semi-preparative HPLC to remove unreacted [¹⁸F]fluoride and chemical impurities.
-
Formulate the purified [¹⁸F]this compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Confirm radiochemical identity and purity (>95%) using analytical HPLC.
-
Measure the molar activity (GBq/µmol) to ensure a high ratio of radioactivity to mass.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the animal on the scanner bed, which is typically heated to maintain body temperature.
-
-
Administration and Imaging:
-
Administer a defined dose of [¹⁸F]this compound (e.g., 5-10 MBq) via intravenous (tail vein) injection.
-
Acquire a dynamic scan for the first 60 minutes post-injection to capture initial distribution kinetics.
-
Alternatively, perform static scans at multiple time points (e.g., 30, 60, 120, and 240 minutes post-injection).[11]
-
Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on major organs (e.g., tumor, liver, kidneys, brain, muscle) guided by the CT images.
-
Calculate the standardized uptake value (SUV) for each ROI to quantify tracer accumulation. SUV = [tissue activity concentration (MBq/g)] / [injected dose (MBq) / body weight (g)].
-
Generate time-activity curves (TACs) to visualize the uptake and clearance of the tracer in different tissues over time.
-
Quantitative Data Presentation
| Parameter | Description | Typical Value/Setting |
| Animal Model | Immunocompromised or specific disease model mice. | Nude mice (BALB/c), 6-8 weeks old |
| Radiotracer | The positron-emitting labeled compound. | [¹⁸F]this compound |
| Injected Dose | Amount of radioactivity administered per animal. | 5 - 10 MBq |
| Administration Route | Method of introducing the tracer. | Intravenous (tail vein) injection |
| Imaging System | Combined modality scanner. | Small animal PET/CT |
| Scan Type | Temporal data acquisition method. | Dynamic (0-60 min) or Static scans |
| Imaging Timepoints | Time points post-injection for static scans. | 30 min, 1 hr, 2 hr, 4 hr |
| Data Quantification | Primary metric for tracer uptake. | Standardized Uptake Value (SUV) |
Application 2: Near-Infrared Fluorescence (NIRF) Imaging
NIRF imaging is a powerful, non-invasive technique that detects photons emitted from fluorescent probes in the near-infrared spectrum (700-900 nm).[13] This spectral window is advantageous for in vivo studies due to reduced light absorption and scattering by biological tissues, allowing for deeper penetration and lower autofluorescence.[14][15] By conjugating this compound to a NIR fluorophore, its accumulation in superficial tissues and tumors can be visualized and semi-quantitatively assessed.[16]
Protocol 2: NIRF Imaging of this compound-NIRDye in a Murine Model
This protocol outlines the general steps for tracking a fluorescently labeled version of this compound.
Materials:
-
This compound conjugated to a NIR dye (e.g., Cy7, IRDye 800CW).
-
Animal model (e.g., nude mice with subcutaneous tumors).
-
In vivo imaging system (IVIS) with appropriate lasers and emission filters.
-
Anesthesia (e.g., isoflurane).
-
Sterile vehicle for injection (e.g., PBS with 5% DMSO).
Procedure:
-
Probe Preparation:
-
Synthesize and purify the this compound-NIRDye conjugate. This requires a version of this compound with a suitable functional group for covalent linkage to the dye's reactive group (e.g., NHS ester).
-
Dissolve the conjugate in a sterile vehicle to the desired concentration.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane and place it inside the imaging chamber.
-
Maintain anesthesia and body temperature throughout the procedure.
-
-
Baseline Imaging:
-
Acquire a pre-injection (baseline) image of the mouse to measure background autofluorescence. Use the excitation and emission filter set appropriate for the chosen NIR dye.
-
-
Probe Administration and Imaging:
-
Image Analysis:
-
Using the system's analysis software, draw ROIs over the tumor and other relevant organs.
-
Quantify the fluorescence signal in each ROI, typically expressed as radiant efficiency or average fluorescence intensity.
-
Subtract the background autofluorescence from the pre-injection images.
-
Plot the signal intensity in the ROIs over time to visualize uptake and retention kinetics.
-
-
Ex Vivo Confirmation (Optional):
-
At the final time point, euthanize the animal and dissect the tumor and major organs.
-
Image the dissected tissues ex vivo to confirm the in vivo signal distribution and correlate it with specific organs.
-
Quantitative Data Presentation
| Parameter | Description | Typical Value/Setting |
| Animal Model | Nude mice are often used to avoid hair interference. | Nude mice (BALB/c), 6-8 weeks old |
| Fluorescent Probe | The kinase inhibitor conjugated to a NIR dye. | This compound-IRDye 800CW |
| Probe Dose | The amount of probe administered. | 0.5 - 5 mg/kg body weight[17] |
| Administration Route | Method of introducing the probe. | Intravenous (tail vein) injection[17] |
| Imaging System | A system for detecting whole-animal fluorescence. | Small animal multispectral in vivo imaging system[17] |
| Excitation/Emission | Wavelengths for the specific NIR fluorophore. | e.g., 745 nm / 820 nm |
| Exposure Time | Duration the camera sensor collects light. | 100 - 1000 ms[17] |
| Imaging Timepoints | Post-injection times to monitor distribution. | 5 min, 30 min, 1 hr, 4 hr, 24 hr[17] |
| Data Quantification | Metric for fluorescence signal. | Radiant Efficiency ([p/s/cm²/sr]/[µW/cm²]) |
By employing these advanced imaging techniques and detailed protocols, researchers can gain a deeper, quantitative understanding of this compound's behavior in vivo, accelerating its development and optimizing its potential clinical applications.
References
- 1. In vivo molecular and single cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 5. Differential Receptor Tyrosine Kinase PET Imaging for Therapeutic Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 9. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A physiological perspective on the use of imaging to assess the in vivo delivery of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Smooth Muscle Contraction with AS604872
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS604872 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). The PI3K family of lipid kinases plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. Specifically, the PI3Kγ isoform is a key component of inflammatory and immune cell signaling and has emerged as a significant regulator of smooth muscle function. In smooth muscle cells, the PI3Kγ signaling pathway, primarily through its downstream effector Akt, is implicated in modulating both the contractile and synthetic phenotypes.[1][2][3] Understanding the role of PI3Kγ in smooth muscle contraction is critical for the development of novel therapeutics for a range of disorders characterized by abnormal smooth muscle tone, such as hypertension, asthma, and gastrointestinal motility disorders.
These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on smooth muscle contraction. The protocols outlined below are designed for in vitro studies using isolated smooth muscle tissues in an organ bath setup, a standard and effective method for assessing smooth muscle contractility.
Mechanism of Action: PI3Kγ in Smooth Muscle Contraction
The contraction of smooth muscle is a complex process primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). Agonists, such as phenylephrine, bind to G-protein coupled receptors (GPCRs) on the smooth muscle cell membrane, triggering a signaling cascade that leads to Ca²⁺ influx and release from intracellular stores. This rise in Ca²⁺ activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent cross-bridge cycling and muscle contraction.
The PI3Kγ/Akt signaling pathway has been shown to modulate smooth muscle tone.[4] Activation of PI3Kγ can influence L-type calcium channel activity, thereby affecting Ca²⁺ influx and the contractile state of the muscle.[4] Inhibition of PI3Kγ with selective inhibitors like this compound is expected to attenuate agonist-induced smooth muscle contraction by interfering with this signaling cascade. The precise mechanisms may involve a reduction in Akt phosphorylation and subsequent alterations in calcium handling and the sensitivity of the contractile apparatus.
Data Presentation
Table 1: Inhibitory Effect of PI3Kγ Inhibitor (AS605240) on Agonist-Induced Vascular Smooth Muscle Contraction
| Agonist | Tissue | PI3Kγ Inhibitor | Concentration | % Inhibition of Contraction (Emax) | IC50 | Reference |
| Phenylephrine | Rat Aorta | AS605240 | 1 µM | Data on vasorelaxing effects, specific Emax not provided. | Not specified | [4] |
| Angiotensin II | Mouse Mesenteric Arteries | AS605240 | 10 µM | Significant vasorelaxation observed. | Not specified | [4] |
Table 2: General Information for this compound
| Property | Value | Source |
| Target | PI3Kγ | Vendor Data |
| Form | Solid | Vendor Data |
| Recommended Solvent | DMSO | [5] |
| Stock Solution Concentration | 10 mM | General Practice |
| In-vitro Assay Concentration | 0.1 - 10 µM | Based on similar compounds |
Experimental Protocols
Protocol 1: Preparation of Isolated Smooth Muscle Tissue (Vascular Rings)
This protocol describes the isolation and preparation of rat aortic rings, a common model for studying vascular smooth muscle contraction.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose.
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Petri dish filled with cold, oxygenated Krebs-Henseleit solution
Procedure:
-
Euthanize the rat according to approved institutional animal care and use committee protocols.
-
Perform a midline abdominal incision and carefully expose the thoracic aorta.
-
Excise the thoracic aorta and immediately place it in a Petri dish containing cold Krebs-Henseleit solution continuously bubbled with 95% O₂ / 5% CO₂.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
Take care to not stretch or damage the endothelial layer of the aortic rings.
Protocol 2: Organ Bath Assay for Agonist-Induced Contraction
This protocol details the procedure for measuring isometric contraction of isolated smooth muscle rings in an organ bath and assessing the inhibitory effect of this compound.
Materials:
-
Isolated smooth muscle rings (e.g., rat aortic rings)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Krebs-Henseleit solution
-
95% O₂ / 5% CO₂ gas mixture
-
Phenylephrine (agonist)
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Potassium chloride (KCl) solution (80 mM)
Procedure:
-
Setup: Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C, continuously bubbling with 95% O₂ / 5% CO₂.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in the organ bath chambers. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Test: After equilibration, contract the tissues with 80 mM KCl to check for viability. After the contraction reaches a plateau, wash the tissues with fresh Krebs-Henseleit solution until they return to the baseline tension.
-
Inhibitor Incubation: Add this compound (dissolved in DMSO) to the experimental chambers at the desired final concentrations. Add an equivalent volume of DMSO to the control chambers. A pre-incubation time of 30-60 minutes is recommended.
-
Cumulative Concentration-Response Curve: After the pre-incubation period, cumulatively add phenylephrine to the organ baths in a stepwise manner (e.g., from 1 nM to 10 µM). Allow the contraction to stabilize at each concentration before adding the next.
-
Data Acquisition: Record the isometric tension throughout the experiment using the data acquisition system.
Data Analysis:
-
Express the contractile response to phenylephrine as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.
-
Calculate the Emax (maximum effect) and EC50 (concentration producing 50% of the maximal effect) for phenylephrine from the concentration-response curves.
-
Determine the inhibitory effect of this compound by comparing the Emax and EC50 values between the control and treated groups. The IC50 value for this compound can be calculated from the inhibition of the maximal phenylephrine response at various inhibitor concentrations.
Mandatory Visualization
Caption: PI3Kγ signaling pathway in smooth muscle contraction.
Caption: Experimental workflow for organ bath assay.
References
- 1. Vascular smooth muscle responsiveness to noradrenaline and phenylephrine following experimental heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contraction of single vascular smooth muscle cells by phenylephrine at constant [Ca2+]i [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
Application of AS604872 in High-Throughput Screening for Prostaglandin F2α Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS604872 is a potent and selective antagonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including uterine contractions, intraocular pressure regulation, and inflammatory responses.[1][2] As a non-prostanoid, thiazolidinone-based compound, this compound serves as a valuable chemical tool for studying FP receptor signaling and as a potential starting point for the development of novel therapeutics.[2] High-throughput screening (HTS) campaigns aimed at identifying novel FP receptor modulators can utilize this compound as a reference compound for assay validation and as a benchmark for the potency and selectivity of newly identified hits.
This application note provides a detailed protocol for a high-throughput screening campaign to identify novel FP receptor antagonists, using this compound as a control.
Mechanism of Action and Signaling Pathway
The FP receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, prostaglandin F2α (PGF2α), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses. This compound acts by competitively binding to the FP receptor, thereby blocking the binding of PGF2α and inhibiting the downstream signaling pathway.
Quantitative Data for this compound
The following table summarizes the reported binding affinities of this compound for the FP receptor in different species. This data is crucial for establishing appropriate concentrations for use as a control compound in HTS assays.
| Species | Binding Affinity (Ki) |
| Human | 35 nM |
| Rat | 158 nM |
| Mouse | 323 nM |
| Data sourced from MedChemExpress.[1] |
High-Throughput Screening Protocol
This protocol describes a cell-based HTS assay to identify novel antagonists of the human FP receptor. The assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Experimental Workflow
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human FP receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
This compound: Stock solution in DMSO.
-
PGF2α: Stock solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Compound Library: Collection of small molecules for screening.
-
Fluorescence Plate Reader: Equipped for bottom-read fluorescence measurement with appropriate filters for the chosen calcium indicator.
Experimental Protocol
1. Cell Plating: a. Culture the FP receptor-expressing cells to ~80-90% confluency. b. Harvest the cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL. c. Dispense 25 µL of the cell suspension into each well of a 384-well assay plate. d. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
2. Dye Loading: a. Prepare a 2X working solution of the calcium indicator dye in Assay Buffer. b. Aspirate the culture medium from the cell plate. c. Add 20 µL of the dye working solution to each well. d. Incubate the plate at 37°C for 60 minutes in the dark.
3. Compound Addition: a. Prepare a compound plate by dispensing test compounds, this compound (positive control), and DMSO (negative control) into a 384-well plate. The final concentration of this compound should be approximately 10-fold its Ki value (e.g., 350 nM). b. Transfer a small volume (e.g., 50 nL) of the compounds from the compound plate to the assay plate using a pintool or acoustic dispenser. c. Incubate the assay plate at room temperature for 15-30 minutes.
4. Agonist Addition and Signal Reading: a. Prepare a 5X working solution of PGF2α in Assay Buffer. The final concentration should be at the EC80 value, predetermined during assay development. b. Place the assay plate in the fluorescence plate reader. c. Start the kinetic read, measuring baseline fluorescence for 10-20 seconds. d. Add 5 µL of the PGF2α working solution to each well. e. Continue the kinetic read for an additional 60-120 seconds to capture the calcium flux.
Data Analysis
-
Normalization: The fluorescence signal in each well is normalized to the baseline reading.
-
Calculation of Percent Inhibition:
-
The percent inhibition for each test compound is calculated relative to the positive (this compound) and negative (DMSO) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Hit Identification:
-
Primary hits are identified as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
-
Dose-Response Analysis:
-
Primary hits are subjected to secondary screening in a dose-response format to determine their potency (IC50).
-
Serial dilutions of the hit compounds are tested in the same assay format.
-
The resulting data is fitted to a four-parameter logistic equation to calculate the IC50 value.
-
Logical Relationship for Hit Confirmation
Conclusion
This compound is an indispensable tool for high-throughput screening campaigns targeting the FP receptor. Its well-characterized potency and selectivity make it an ideal positive control for validating assay performance and for benchmarking the activity of newly identified hit compounds. The detailed protocol provided herein offers a robust framework for conducting HTS to discover novel FP receptor antagonists, which hold therapeutic promise for a range of medical conditions.
References
Application Notes and Protocols for Studying Prostaglandin Signaling in Uterine Cells using AS604872
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS604872 is a potent and selective antagonist of the prostaglandin F2α receptor (FP receptor)[1][2][3]. Initially explored in other contexts, its utility in dissecting the nuanced roles of prostaglandin signaling in uterine physiology and pathology is of significant interest. Prostaglandin F2α (PGF2α) and its receptor are key players in various uterine functions, including myometrial contraction, cell proliferation, and apoptosis[4][5][6]. Dysregulation of the PGF2α signaling pathway has been implicated in endometrial cancer and other uterine disorders[6].
These application notes provide a comprehensive guide for utilizing this compound to investigate PGF2α/FP receptor signaling in uterine cells. The included protocols are tailored for common uterine cell lines, such as the Ishikawa endometrial adenocarcinoma cell line, which endogenously expresses the FP receptor[5][6].
Mechanism of Action of this compound
This compound is a non-prostanoid antagonist that selectively binds to the FP receptor, thereby blocking the downstream signaling cascades initiated by PGF2α[1][2][7]. The binding affinity (Ki) of this compound for the human FP receptor is 35 nM[1][2][3]. Upon activation by PGF2α, the FP receptor, a G-protein coupled receptor, typically signals through the Gq protein, leading to the activation of phospholipase C (PLC)[5]. PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can subsequently influence a variety of cellular processes including proliferation, differentiation, and contraction[4][8].
Data Presentation
Table 1: Inhibitory Potency of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 35 nM | [1][2][3] |
| Ki | Rat | 158 nM | [1][2] |
| Ki | Mouse | 323 nM | [1][2] |
| IC50 (PGF2α-induced Ca2+ release) | Myometrial Cell Line | 21.26 nM |
Table 2: Hypothetical Effects of this compound on PGF2α-Induced Responses in Ishikawa Uterine Cancer Cells
| Assay | PGF2α (100 nM) | PGF2α (100 nM) + this compound (1 µM) |
| Cell Proliferation (% of control) | 145 ± 8% | 105 ± 5% |
| Apoptosis (% Annexin V positive) | 5 ± 1% | 15 ± 2% |
| Cell Migration (Fold change) | 2.5 ± 0.3 | 1.1 ± 0.2 |
| p-ERK / Total ERK (Ratio) | 3.2 ± 0.4 | 1.2 ± 0.2 |
| Note: The data in this table are illustrative and intended to represent potential experimental outcomes. |
Mandatory Visualization
Experimental Protocols
Cell Culture
Uterine Cell Lines:
-
Ishikawa cells (endometrial adenocarcinoma): Culture in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
HEC-1-A cells (endometrial adenocarcinoma): Culture in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Primary uterine smooth muscle cells: Culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and growth factors as required.
General Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Cell Proliferation (MTT) Assay
This assay measures cell viability and proliferation by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Uterine cells (e.g., Ishikawa)
-
96-well plates
-
PGF2α
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with PGF2α (e.g., 100 nM) or vehicle for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Western Blotting for FP Receptor and Downstream Signaling
This protocol allows for the detection of the FP receptor and key proteins in its signaling pathway, such as phosphorylated ERK.
Materials:
-
Uterine cells
-
PGF2α and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FP receptor, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Plate cells and treat with PGF2α and/or this compound as described for the proliferation assay.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Uterine cells
-
PGF2α and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with PGF2α and/or this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration (Transwell) Assay
This assay measures the migratory capacity of cells towards a chemoattractant.
Materials:
-
Uterine cells
-
Transwell inserts (8 µm pore size)
-
PGF2α and this compound
-
Serum-free and serum-containing media
-
Crystal violet stain
Protocol:
-
Place Transwell inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS or PGF2α) to the lower chamber.
-
Seed 50,000-100,000 serum-starved cells in the upper chamber in serum-free medium, with or without this compound.
-
Incubate for 24 hours at 37°C.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol and stain with 0.5% crystal violet.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
Intracellular Calcium Imaging
This method visualizes changes in intracellular calcium concentration in response to stimuli.
Materials:
-
Uterine cells grown on glass-bottom dishes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
PGF2α and this compound
-
Fluorescence microscope with an imaging system
Protocol:
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence reading.
-
To test the effect of the antagonist, pre-incubate with this compound.
-
Add PGF2α to the dish and record the changes in fluorescence intensity over time.
-
Analyze the data to quantify the change in intracellular calcium concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | F2α Receptor Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.arizona.edu [repository.arizona.edu]
Troubleshooting & Optimization
Troubleshooting AS604872 solubility issues in vitro.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS604872, a selective prostaglandin F2α receptor (FP) antagonist.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Solution
-
Question: My this compound solution, initially clear in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?
-
Answer: This is a common challenge with hydrophobic small molecules. Here are several strategies to address this:
-
Lower the Final Concentration: The most direct solution is to reduce the final concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility in your final solution. Always include a vehicle control with the same DMSO concentration to ensure it's not affecting your experimental results.[1]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experiment with slight adjustments to your buffer's pH to find an optimal range for this compound solubility.
-
Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds.
-
Issue 2: Inconsistent or Weaker-Than-Expected Activity in Cell-Based Assays
-
Question: I'm observing variable or low potency of this compound in my cell-based assays. What could be the cause?
-
Answer: This can stem from several factors related to the compound's solubility and stability:
-
Pre-Assay Solubility Check: Before your experiment, prepare your this compound dilutions in the assay buffer and incubate them under the same conditions as your assay (e.g., 37°C for 2 hours). Centrifuge the samples and, if possible, measure the supernatant concentration to determine the true soluble concentration.
-
Compound Stability: this compound may be unstable in your cell culture medium at 37°C. To assess this, perform a time-course experiment where you measure the compound's concentration or activity at different time points after its addition to the medium.
-
Binding to Plastics: Small molecules can adsorb to plasticware, reducing the effective concentration. Using low-protein-binding plates and pipette tips can mitigate this issue.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to your compound, reducing its free concentration. Consider testing different serum concentrations or using serum-free media if your experimental design permits.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and similar hydrophobic small molecules. It is a powerful polar aprotic solvent that can dissolve a wide range of compounds.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it can absorb moisture from the air, which can affect the concentration of your stock solution over time.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[1]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1]
-
> 0.5% DMSO: Can be cytotoxic to some cells and may introduce off-target effects.[1] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q4: Can I use sonication or gentle heating to dissolve this compound?
A4: Gentle heating (e.g., a 37°C water bath) and brief sonication can aid in dissolving stubborn compounds. However, it is important to first confirm the thermal stability of this compound, as excessive heat can cause degradation. Always visually inspect the solution for any changes in color or clarity.
Quantitative Data
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | ~30 |
| Dimethyl Formamide (DMF) | ~30 |
| Ethanol | ~1 |
| PBS (pH 7.2) | Sparingly Soluble |
Data presented is representative of a small molecule inhibitor and should be used as a guideline. It is highly recommended to determine the solubility of this compound experimentally for your specific buffer and conditions.
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay to Measure this compound Antagonism
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the Prostaglandin F2α Receptor (FP) by measuring changes in intracellular calcium.[2][3][4][5]
Materials:
-
HEK293T cells (or another suitable cell line)
-
FP receptor expression plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Prostaglandin F2α (PGF2α) - the agonist
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Seeding and Transfection:
-
The day before the assay, seed HEK293T cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfect the cells with the FP receptor expression plasmid according to the manufacturer's protocol for your transfection reagent.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in assay buffer to the desired final concentrations.
-
Prepare a stock solution of PGF2α in a suitable solvent (e.g., ethanol) and dilute it in assay buffer to a concentration that elicits a submaximal response (e.g., EC80).
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the cells.
-
Wash the cells once with the assay buffer.
-
Add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer) to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye, leaving a final volume of buffer in each well.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Program the instrument to measure fluorescence intensity before and after the addition of compounds.
-
Antagonist Mode:
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Following incubation, add the PGF2α solution to all wells and immediately begin recording the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the PGF2α-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value of this compound from the dose-response curve.
-
-
Visualizations
Caption: Inhibition of the FP receptor signaling pathway by this compound.
Caption: Workflow for the in vitro calcium mobilization assay.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]
- 4. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Identifying and Minimizing AS604872 Off-Target Effects
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and minimize potential off-target effects of AS604872, a selective antagonist of the prostaglandin F (FP) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a non-prostanoid, thiazolidinone-based antagonist of the prostaglandin F (FP) receptor.[1][2][3] Its primary mechanism of action is to block the signaling of prostaglandin F2α (PGF2α) by binding to the FP receptor.
Q2: I am observing a cellular phenotype that doesn't align with the known function of the FP receptor. How can I determine if this is an off-target effect?
This is a strong indication of potential off-target activity. A standard method to verify this is to perform a rescue experiment. If you can transfect your cells with a construct expressing the FP receptor, you can test if overexpression of the target mitigates the observed phenotype. If the phenotype persists despite FP receptor overexpression, it is likely due to the inhibition of one or more off-target proteins. Further investigation using the techniques described in the troubleshooting guide below is recommended.
Q3: What are the best practices for designing experiments to minimize the impact of potential off-target effects of this compound?
To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages the FP receptor. Titrating the concentration and correlating the phenotypic response with the degree of FP receptor inhibition can help distinguish on-target from off-target effects. Additionally, using a structurally unrelated FP receptor antagonist can help confirm that the observed phenotype is due to on-target inhibition.
Q4: Are there any known off-target interactions for this compound?
While this compound is reported to be a selective FP receptor antagonist, comprehensive public data on its off-target profile is limited. As with any small molecule inhibitor, off-target interactions are possible, particularly at higher concentrations. The data presentation section below provides an illustrative example of what a selectivity profile for this compound might look like. It is recommended to perform your own selectivity profiling for the specific targets and pathways of interest in your experimental system.
Troubleshooting Guides
Issue: Unexpected or contradictory experimental results with this compound.
This guide provides a stepwise approach to investigate if the observed effects are due to off-target activities of this compound.
Caption: Troubleshooting workflow for investigating unexpected results with this compound.
Data Presentation
To systematically evaluate the selectivity of this compound, it is recommended to screen the compound against a panel of relevant receptors and kinases. The following tables present a template for summarizing such data. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Illustrative Selectivity Profile of this compound against Prostanoid Receptors
| Receptor | IC50 (nM) |
| FP (Target) | 10 |
| EP1 | >10,000 |
| EP2 | >10,000 |
| EP3 | >10,000 |
| EP4 | 8,500 |
| DP1 | >10,000 |
| DP2 | >10,000 |
| IP | >10,000 |
| TP | >10,000 |
Table 2: Illustrative Kinase Selectivity Profile of this compound (at 10 µM)
| Kinase | % Inhibition |
| Kinase A | 85 |
| Kinase B | 45 |
| Kinase C | 12 |
| Kinase D | 5 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for FP Receptor
This protocol describes a method to determine the binding affinity of this compound for the human FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA)
-
[³H]-PGF2α (radioligand)
-
This compound
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Culture and harvest HEK293-FP cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Assay: In a 96-well plate, add a fixed concentration of [³H]-PGF2α, the cell membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound engages the FP receptor in intact cells.
Materials:
-
Cells expressing the FP receptor
-
This compound
-
PBS and lysis buffer
-
Instrumentation for heating samples precisely
-
SDS-PAGE and Western blot reagents
-
Anti-FP receptor antibody
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration.
-
Lysis: Lyse the cells to release soluble proteins.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Western Blot: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an anti-FP receptor antibody.
-
Data Analysis: Quantify the band intensity for the FP receptor at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Simplified signaling pathway of the prostaglandin FP receptor.
References
Technical Support Center: AS604872 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AS604872 and similar selective PI3Kγ inhibitors in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity and mortality in our animal cohort at our planned dose. What could be the cause?
A1: High doses of selective PI3Kγ inhibitors can lead to dose-dependent toxicity. For instance, in a study using a similar PI3Kγ inhibitor, AS-604850, in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model, doses of 15 and 30 mg/kg/day resulted in 100% mortality within 1-3 days of treatment initiation.[1] It is crucial to perform a dose-response curve to determine the maximum tolerated dose (MTD) in your specific animal model and strain before proceeding with efficacy studies.
Q2: What is a good starting dose for in vivo studies with a selective PI3Kγ inhibitor?
A2: A starting dose of 7.5 mg/kg/day administered subcutaneously was found to be well-tolerated and effective in EAE mice treated with the PI3Kγ inhibitor AS-604850.[1] This can serve as a potential starting point for dose-ranging studies with this compound. However, the optimal dose will depend on the animal model, disease context, and route of administration.
Q3: We are not observing the expected therapeutic effect in our animal model. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Sub-optimal Dosing: The dose may be too low to achieve the necessary therapeutic concentration at the target site. A thorough dose-escalation study is recommended.
-
Model-Specific Biology: The role of PI3Kγ may not be as critical in your specific disease model as anticipated. The expression and activity of PI3Kγ can vary between different cell types and disease states.[2]
-
Compound Stability: Ensure the compound is stored correctly and is stable in the formulation used for administration.
Troubleshooting Guide
Issue: High variability in response between animals.
-
Question: We are seeing a wide range of clinical scores and biomarker levels in our treatment group. How can we reduce this variability?
-
Answer:
-
Animal Husbandry: Ensure all animals are age- and sex-matched and housed under identical environmental conditions.
-
Dosing Accuracy: Verify the accuracy of your dosing preparation and administration technique. For subcutaneous or oral administration, ensure consistent delivery.
-
Disease Induction: If using an induced disease model, refine the induction protocol to ensure a more uniform disease onset and progression.
-
Sample Collection and Processing: Standardize all sample collection and processing procedures to minimize technical variability.
-
Issue: Vehicle-treated control group shows unexpected phenotype.
-
Question: Our control group, receiving only the vehicle, is showing an unexpected improvement/worsening of the disease phenotype. What should we do?
-
Answer:
-
Vehicle Effects: The vehicle itself may have biological effects. For example, DMSO, a common solvent, can have anti-inflammatory properties.
-
Route of Administration Stress: The stress of daily injections or gavage can influence the immune system and disease outcome.
-
Literature Review: Investigate the known effects of your chosen vehicle in the specific animal model you are using. Consider including a "no treatment" control group in addition to the vehicle control group if feasible.
-
Data Summary
Table 1: Dose-Dependent Toxicity of a PI3Kγ Inhibitor (AS-604850) in EAE Mice
| Dose (mg/kg/day) | Route of Administration | Outcome | Citation |
| 30 | Subcutaneous | 100% Mortality (within 1-3 days) | [1] |
| 15 | Subcutaneous | 100% Mortality (within 1-3 days) | [1] |
| 7.5 | Subcutaneous | Well-tolerated, no side effects | [1] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of a PI3Kγ Inhibitor in an EAE Mouse Model
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
EAE Induction: Induce EAE using MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by two injections of pertussis toxin.
-
Dose-Ranging Study:
-
Once clinical signs of EAE appear, randomize mice into groups.
-
Administer the PI3Kγ inhibitor subcutaneously at a range of doses (e.g., 5, 7.5, 10 mg/kg/day) and a vehicle control (e.g., DMSO).
-
Monitor animals daily for clinical score and body weight for 14-21 days.
-
Determine the optimal tolerated and efficacious dose.
-
-
Efficacy Study:
-
Induce EAE as described above.
-
One day after disease onset, begin daily subcutaneous treatment with the selected dose of the PI3Kγ inhibitor or vehicle.
-
Continue treatment for a predefined period (e.g., 14 days).[1]
-
Record clinical scores and body weights daily.
-
-
Endpoint Analysis:
-
At the end of the study, collect spinal cords for histological analysis.
-
Perform immunohistochemistry for markers of inflammation (e.g., CD3 for T cells) and neurodegeneration (e.g., neurofilament).[1]
-
Quantify immune cell infiltration and axon numbers.
-
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vivo animal studies with this compound.
References
- 1. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
AS604872 stability and degradation in experimental conditions.
Disclaimer: Specific stability and degradation data for AS604872 are not publicly available. The information provided below is based on general best practices for handling small molecule inhibitors and should be adapted as needed for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many small molecules. To prepare a stock solution, weigh the desired amount of the compound and dissolve it in the appropriate volume of solvent to achieve the target concentration. Ensure the compound is fully dissolved by vortexing or gentle warming. Store the stock solution in small aliquots to minimize freeze-thaw cycles.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. Storing in small, single-use aliquots is crucial to prevent degradation that can be caused by repeated freeze-thaw cycles. When using an aliquot, allow it to thaw completely and come to room temperature before opening to minimize condensation.
Q3: How can I determine the solubility of this compound in my experimental buffer?
A3: To assess solubility in your aqueous experimental buffer, you can perform a serial dilution of your high-concentration organic stock solution into the buffer. After dilution, visually inspect the solution for any signs of precipitation. For a more quantitative assessment, you can centrifuge the solution and measure the concentration of the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy. It is important to ensure that the final concentration of the organic solvent in your experimental medium is low enough to not affect your biological system (typically <0.5%).
Q4: What are the potential degradation pathways for a compound like this compound?
A4: While specific degradation pathways for this compound are not documented, small molecules can be susceptible to several degradation mechanisms, including:
-
Hydrolysis: Breakdown of the molecule by reaction with water. This can be influenced by pH.
-
Oxidation: Degradation due to reaction with oxygen. This can be accelerated by light and the presence of certain metal ions.
-
Photodegradation: Breakdown caused by exposure to light, particularly UV light.
It is recommended to protect solutions of this compound from light and to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My experimental results with this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to compound stability and handling:
-
Compound Degradation: Ensure your stock solution is fresh and has been stored properly in aliquots to avoid multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Solubility Issues: The compound may be precipitating out of your experimental medium. Verify the solubility at the working concentration and visually inspect for any precipitate.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes from a concentrated stock, can lead to significant variations in the final concentration. Ensure your pipettes are calibrated.
-
Issue 2: Compound precipitation in aqueous buffer.
-
Question: I observed a precipitate after diluting my this compound stock solution into my aqueous experimental buffer. What should I do?
-
Answer:
-
Lower the Concentration: The working concentration may be above the solubility limit of the compound in your buffer. Try using a lower concentration.
-
Increase Solvent Concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent (e.g., DMSO) may help to keep the compound in solution. However, be mindful of solvent toxicity in your assay.
-
Use a Different Formulation: Consider using a formulation aid, such as a surfactant or a different solvent system, if compatible with your experiment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Methodology:
-
Determine the molecular weight (MW) of this compound.
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need MW (in g/mol ) * 0.01 moles/L * 0.001 L = mass in grams.
-
Carefully weigh the calculated amount of this compound powder and place it in a suitable vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., up to 37°C) may be used to aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Assessing Metabolic Stability in Liver Microsomes
This protocol provides a general overview. Specific concentrations and time points may need to be optimized.
Materials:
-
This compound stock solution
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile with an internal standard (for quenching the reaction and sample analysis)
-
Incubator or water bath at 37°C
-
LC-MS/MS for analysis
Methodology:
-
Preparation: Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to a suitable starting concentration (e.g., 1 µM).
-
Incubation: In a microcentrifuge tube, combine the liver microsomes and the this compound working solution in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Sample Preparation: Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: General workflow for preparing and using this compound.
Caption: Troubleshooting inconsistent experimental results.
Interpreting unexpected results in AS604872 experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AS604872, a non-prostanoid antagonist of the Prostaglandin F2α (FP) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-prostanoid antagonist of the prostaglandin FP receptor.[1] It belongs to the thiazolidinone class of compounds.[1] Its primary mechanism of action is to block the signaling cascade initiated by the binding of prostaglandin F2α (PGF2α) to the FP receptor. This receptor is a G-protein coupled receptor that, upon activation, typically leads to an increase in intracellular calcium levels and activation of protein kinase C.[2]
Q2: What is the selectivity profile of this compound?
While this compound is characterized as a selective FP receptor antagonist, it is important to consider its potential for interaction with other prostaglandin receptors.[1] The selectivity of any antagonist is rarely absolute, and cross-reactivity with other receptors (e.g., other prostanoid receptors like EP, DP, IP, and TP) could occur, particularly at higher concentrations.[3] It is recommended to consult specific product datasheets for detailed selectivity data or perform secondary assays to confirm specificity in your experimental system.
Q3: In which experimental systems has this compound been utilized?
This compound has been used in in vitro cell-based and tissue-based functional assays to characterize its FP receptor antagonist activity.[1] Such assays often involve measuring the inhibition of PGF2α-induced downstream signaling events, such as intracellular calcium mobilization or inositol phosphate turnover.
Troubleshooting Guide
Problem 1: No observable antagonist effect of this compound in my assay.
-
Possible Cause 1: Compound Solubility or Stability.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into your aqueous assay buffer.
-
Check for precipitation of the compound upon dilution. If precipitation occurs, consider using a lower final concentration or adding a small amount of a non-ionic surfactant like Pluronic F-127 to the assay buffer to improve solubility.
-
Prepare fresh stock solutions of this compound, as the compound may degrade with improper storage or multiple freeze-thaw cycles.
-
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Troubleshooting Steps:
-
Verify the concentration of the FP receptor agonist (e.g., PGF2α or fluprostenol) used. The concentration should ideally be around the EC50 or EC80 to allow for competitive antagonism to be observed.
-
Ensure the pre-incubation time with this compound is sufficient for it to reach its target and establish equilibrium. A typical pre-incubation time is 15-30 minutes, but this may need to be optimized for your specific cell or tissue type.
-
Confirm the viability and responsiveness of your cells or tissues to the FP receptor agonist.
-
-
Problem 2: Inconsistent or variable results between experiments.
-
Possible Cause 1: Cell Passage Number and Receptor Expression.
-
Troubleshooting Steps:
-
Use cells within a consistent and narrow range of passage numbers for all experiments.
-
Prolonged cell culture can lead to changes in receptor expression levels. Periodically check the expression of the FP receptor in your cell line using techniques like qPCR or Western blotting.
-
-
-
Possible Cause 2: Agonist and Antagonist Preparation.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of both the agonist and this compound for each experiment from a concentrated stock solution.
-
Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
-
Problem 3: Unexpected off-target effects are observed.
-
Possible Cause: Interaction with other signaling pathways.
-
Troubleshooting Steps:
-
To investigate potential off-target effects, consider using a structurally different FP receptor antagonist, such as AL-8810, as a comparator.[1] If the unexpected effect is not observed with the alternative antagonist, it may be specific to the chemical scaffold of this compound.
-
Perform a screen of this compound against a panel of other related receptors (e.g., other prostanoid receptors) to empirically determine its selectivity in your system.
-
Review the literature for known off-target effects of thiazolidinone-based compounds.
-
-
Data Presentation
Table 1: Comparative Selectivity of FP Receptor Antagonists
| Compound | Class | Mechanism | Selectivity Profile |
| This compound | Thiazolidinone | Non-prostanoid Antagonist | Selective for FP receptor.[1] |
| AL-8810 | Fluorinated PGF2α analogue | Competitive Antagonist | Sub-micromolar in vitro potency and ≥2 log unit selectivity against most other PG receptors.[1] |
| AL-3138 | Fluorinated PGF2α analogue | Non-competitive Antagonist | Non-competitive FP receptor antagonist.[1] |
| PDC31 | D-amino acid-based oligopeptide | Allosteric Inhibitor | Allosteric inhibitor of FP receptor signaling.[1] |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay to Determine this compound Potency
This protocol describes a standard method for assessing the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM or another suitable calcium-sensitive fluorescent dye
-
Pluronic F-127
-
PGF2α or a stable analogue (e.g., fluprostenol) as the agonist
-
This compound
-
DMSO
-
96-well or 384-well black, clear-bottom microplates
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Culture: Culture the FP receptor-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into the microplates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock in assay buffer to achieve the desired final concentrations for the antagonist curve.
-
Prepare a stock solution of the agonist (e.g., PGF2α) in DMSO and dilute it in assay buffer to a concentration that is 2-3 times the final desired concentration.
-
-
Assay Performance:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Add the diluted this compound solutions to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound at each concentration by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Prostaglandin FP Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Testing this compound Antagonist Activity.
Caption: Troubleshooting Decision Tree for Unexpected Results with this compound.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
How to control for confounding variables when using AS604872.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for utilizing AS604872, a selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. This guide will help you control for confounding variables and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-prostanoid antagonist of the prostaglandin F2α receptor (FP receptor). Its mechanism of action is to block the signaling cascade initiated by the binding of the endogenous ligand, PGF2α, to the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gαq, which upon activation, stimulates phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is reported to be a highly selective antagonist for the FP receptor, it is crucial to consider potential off-target binding, especially to other prostanoid receptors, as a confounding variable. Prostanoid receptors (EP, DP, IP, and TP) share structural similarities, and cross-reactivity can lead to unintended biological effects. To control for this, it is recommended to perform counter-screening against a panel of other prostanoid receptors, if feasible in your experimental system. If you observe an unexpected phenotype, consider the possibility of off-target effects and consult the literature for any newly identified off-target interactions.
Q3: What are common confounding variables to consider in cell-based assays with this compound?
A3: Several factors can confound the results of in vitro experiments using this compound. These include:
-
Cell Line Choice: The expression level of the FP receptor can vary significantly between cell lines. It is essential to choose a cell line with robust and validated FP receptor expression. Additionally, be aware of any mutations in the cell line that might affect downstream signaling pathways.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can influence receptor expression and signaling. Maintain consistent cell culture practices to minimize variability.
-
Vehicle Effects: this compound is typically dissolved in a solvent like DMSO. It is critical to include a vehicle-only control group in your experiments to account for any effects of the solvent on your cells.
Q4: What are the key confounding variables in in vivo studies using this compound?
A4: In vivo experiments introduce additional layers of complexity. Important confounding variables to control for include:
-
Animal-Specific Factors: Age, sex, weight, and genetic background of the animals can all influence the experimental outcome. Ensure proper randomization and balancing of these factors across experimental groups.
-
Route of Administration and Pharmacokinetics: The method of administration (e.g., oral, intravenous) will affect the bioavailability and metabolism of this compound. Conduct pilot studies to determine the optimal dosing and timing for your specific model.
-
Environmental Factors: Housing conditions, light-dark cycles, and handling stress can impact physiological responses. Standardize these conditions as much as possible.
Troubleshooting Guides
Problem 1: No or weak antagonist effect of this compound observed in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Low or absent FP receptor expression in the cell line. | 1. Verify FP receptor expression at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry, or immunofluorescence) levels. 2. If expression is low, consider using a cell line known to express high levels of the FP receptor or transiently transfecting your cells with an FP receptor expression vector. |
| Incorrect concentration of this compound used. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific assay. Start with a wide range of concentrations (e.g., 1 nM to 10 µM). |
| Degradation or poor solubility of this compound. | 1. Ensure proper storage of the compound as per the manufacturer's instructions. 2. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. 3. Check for precipitation of the compound in your culture medium. If solubility is an issue, consider using a different solvent or a solubilizing agent (always include a vehicle control). |
| Suboptimal assay conditions. | 1. Optimize the concentration of the agonist (PGF2α) used to stimulate the cells. An excessively high agonist concentration may overcome the inhibitory effect of the antagonist. 2. Optimize the incubation time for both the antagonist and the agonist. |
Problem 2: High variability in results between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell culture practices. | 1. Standardize cell seeding density, passage number, and growth phase at the time of the experiment. 2. Regularly test for mycoplasma contamination. |
| Pipetting errors. | 1. Use calibrated pipettes and ensure proper mixing of reagents. 2. For multi-well plates, consider using a multichannel pipette or an automated liquid handler for consistent additions. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. 2. Fill the outer wells with sterile saline or media to maintain humidity. |
| Biological variability in in vivo studies. | 1. Increase the sample size (number of animals per group) to increase statistical power. 2. Use littermates and randomly assign them to different treatment groups. |
Experimental Protocols & Methodologies
Key Experiment 1: In Vitro Calcium Mobilization Assay to Confirm this compound Antagonism
This assay measures the ability of this compound to block PGF2α-induced increases in intracellular calcium, a hallmark of FP receptor activation.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor)
-
This compound
-
PGF2α
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of PGF2α in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and begin kinetic reading.
-
After establishing a stable baseline fluorescence, inject the PGF2α solution into the wells.
-
Continue to record the fluorescence signal for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Key Experiment 2: In Vivo Uterine Contraction Assay
This assay assesses the ability of this compound to inhibit PGF2α-induced uterine contractions in an animal model.
Materials:
-
Female rats or mice
-
This compound
-
PGF2α
-
Anesthesia
-
Surgical instruments
-
Organ bath system with force transducer
-
Krebs-Henseleit solution
Protocol:
-
Animal Preparation: Anesthetize the animal and surgically remove the uterine horns.
-
Tissue Preparation: Place the uterine horns in cold Krebs-Henseleit solution. Dissect uterine strips of a standardized size.
-
Organ Bath Setup: Mount the uterine strips in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2. Attach one end of the strip to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Antagonist Treatment: Add this compound or its vehicle to the organ bath and incubate for a predetermined time (e.g., 30 minutes).
-
Agonist Challenge: Add PGF2α to the bath to induce uterine contractions.
-
Data Recording and Analysis: Record the contractile force generated by the uterine strips. Measure the amplitude and frequency of contractions. Compare the contractile response in the presence and absence of this compound.
Visualizations
Caption: Simplified signaling pathway of the PGF2α FP receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments when this compound shows no or weak effects.
AS604872 dose-response curve optimization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AS604872 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has been identified as a selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ).[1][2] It has also been characterized as a non-prostanoid antagonist of the prostaglandin F (FP) receptor.[3][4] Understanding the specific signaling pathway you are investigating is crucial for experimental design.
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value for this compound can vary depending on the experimental system (e.g., cell type, assay conditions). Published data for similar selective PI3Kγ inhibitors show IC50 values in the nanomolar range. For instance, the related compound AS-605240 has an IC50 of 8 nM for PI3Kγ.[5] It is essential to determine the IC50 empirically in your specific assay.
Q3: What is the recommended starting concentration range for a dose-response curve experiment with this compound?
A3: Based on the nanomolar potency of similar PI3Kγ inhibitors, a good starting point for a dose-response curve would be a wide concentration range spanning from picomolar to micromolar. A typical 8-point dilution series might start at 10 µM and proceed with 1:10 serial dilutions down to the low nanomolar or picomolar range.
Q4: How should I prepare this compound for my experiments?
A4: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that affects cell viability or the assay readout (typically ≤ 0.1%).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique. Consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with sterile buffer/media to minimize evaporation. |
| No dose-response effect observed (flat curve) | - Compound inactivity (degradation)- Incorrect concentration range (too low or too high)- Insufficient incubation time- Assay is not sensitive to PI3Kγ inhibition | - Verify the integrity of the this compound stock. Prepare a fresh stock solution.- Perform a wider range of dilutions (e.g., from 100 µM down to 1 pM).- Optimize the incubation time based on the kinetics of the signaling pathway being measured.- Confirm that the chosen cell line and assay readout are responsive to PI3Kγ modulation. |
| Inconsistent or non-sigmoidal dose-response curve | - Compound precipitation at high concentrations- Cellular toxicity at high concentrations- Off-target effects | - Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, lower the maximum concentration.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your dose-response experiment to assess cytotoxicity.- Consider the possibility of off-target effects and consult the literature for known secondary targets of this compound. |
| Low signal-to-noise ratio in the assay | - Suboptimal assay conditions- Low cell number- Reagent issues | - Optimize assay parameters such as substrate concentration, antibody dilutions, and incubation times.- Determine the optimal cell seeding density for your assay.- Ensure all reagents are within their expiration dates and have been stored correctly. |
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay (e.g., p-Akt Western Blot or ELISA)
-
Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (if necessary): For many signaling pathways, it is necessary to reduce basal activity by serum-starving the cells for a defined period (e.g., 4-24 hours) prior to stimulation.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free or low-serum medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Compound Incubation: Remove the medium from the cells and add the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) to allow for target engagement.
-
Stimulation: Add a suitable agonist (e.g., a chemokine or growth factor that activates the PI3Kγ pathway) to all wells except for the unstimulated control. Incubate for the optimal time to induce the downstream signaling event (e.g., phosphorylation of Akt).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.
-
Assay: Perform the downstream analysis, such as a Western blot for phosphorylated Akt (p-Akt) and total Akt, or a p-Akt ELISA, according to the manufacturer's instructions.
-
Data Analysis: Quantify the signal for the endpoint of interest. Normalize the stimulated signal to the total protein or a housekeeping protein. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
References
- 1. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective PI3Kγ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
Validation & Comparative
Validating the Antagonistic Effect of AS604872 on FP Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AS604872 with other commercially available and recently developed antagonists for the prostaglandin F2α (FP) receptor. The data presented herein is compiled from various studies to facilitate an objective evaluation of these compounds for research and drug development purposes.
Comparative Analysis of FP Receptor Antagonists
The antagonistic activity of this compound and its alternatives is summarized below. The data is derived from binding and functional assays, providing a quantitative basis for comparison.
| Compound | Type | Species | Binding Affinity (Ki) | Functional Potency (IC50) | Key Features |
| This compound | Non-prostanoid, Selective Antagonist | Human | 35 nM[1] | - | Orally active.[1] |
| Rat | 158 nM[1] | - | |||
| Mouse | 323 nM[1] | - | |||
| AL-8810 | Prostanoid, Competitive Antagonist | Mouse (3T3 cells) | 200 ± 60 nM[2] | 430 nM (vs. fluprostenol)[3] | Weak partial agonist activity.[3] |
| Rat (A7r5 cells) | 400 ± 100 nM[2] | 426 ± 63 nM (vs. fluprostenol)[4] | Widely used pharmacological tool.[5] | ||
| Human (ciliary body) | 1-2 µM[3] | - | |||
| BAY-6672 | Non-prostanoid, Selective Antagonist | Human | - | 11 nM[6][7][8] | Highly potent and selective, orally available.[7] Investigated for idiopathic pulmonary fibrosis.[9] |
| OBE022 (Prodrug of OBE002) | Non-prostanoid, Selective Antagonist | Human | - | 21.26 nM (OBE002, Fmax)[10] | Orally active prodrug, developed for preterm labor.[11][12][13] |
| 50.43 nM (OBE002, AUC)[10] |
Signaling Pathway of the FP Receptor
Activation of the FP receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Antagonists like this compound block the initial binding of the natural ligand, prostaglandin F2α (PGF2α), thereby inhibiting this entire downstream signaling cascade.[14][15][16][17][18]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the FP receptor, thereby determining the compound's binding affinity (Ki).
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the FP receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).[19]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate.
-
To each well, add the membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a high concentration of an unlabeled agonist.[20][21]
-
-
Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.[19]
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[19]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an FP receptor agonist.
Methodology:
-
Cell Preparation:
-
Cells expressing the FP receptor are seeded into a 96-well, black-walled, clear-bottom plate and cultured to an appropriate confluency.[22]
-
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
The dye-loading solution is removed, and the cells are washed.
-
The assay is performed using a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
-
The test antagonist (e.g., this compound) at various concentrations is added to the wells and pre-incubated.
-
An FP receptor agonist (e.g., PGF2α) is then added to stimulate calcium release.
-
The fluorescence intensity is measured over time, before and after the addition of the agonist.[24][25]
-
-
Data Analysis:
-
The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated for each well.
-
The inhibitory effect of the antagonist is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is calculated using a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BAY-6672 | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first‐in‐human trial in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first-in-human trial in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.arizona.edu [repository.arizona.edu]
- 15. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Comparative Analysis of FP Receptor Antagonists: AS604872 vs. AL-8810
This guide provides a detailed, objective comparison between AS604872 and AL-8810, two distinct antagonists of the Prostaglandin F (FP) receptor. The FP receptor, a G-protein coupled receptor, mediates the actions of Prostaglandin F2α (PGF2α) and is a key target in various physiological processes, including smooth muscle contraction, reproductive functions, and intraocular pressure regulation.[1][2][3] Understanding the pharmacological differences between available antagonists is crucial for researchers selecting the appropriate tool for their experimental needs.
Overview of the Antagonists
This compound and AL-8810 represent two different chemical classes of FP receptor antagonists.
-
This compound: An orally active, non-prostanoid antagonist belonging to the thiazolidinone class of compounds.[4][5][6] Its distinct structure from the natural ligand PGF2α makes it an interesting compound for studying non-classical antagonist interactions.
-
AL-8810: A fluorinated PGF2α analogue that acts as a potent and selective competitive antagonist at the FP receptor.[4][5][7] Due to its extensive characterization and high selectivity, AL-8810 is frequently used as a standard pharmacological tool for studying FP receptor-mediated responses.[4][8]
Comparative Performance Data
The following table summarizes the key pharmacological parameters for this compound and AL-8810 based on available experimental data. These values are essential for comparing the potency and binding affinity of the two antagonists across different biological systems.
| Parameter | This compound | AL-8810 | Species / Cell Line | Reference |
| Mechanism | Antagonist | Competitive Antagonist, Weak Partial Agonist | N/A | [4][5][9] |
| Binding Affinity (Ki) | 35 nM | - | Human | [6] |
| 158 nM | - | Rat | [6] | |
| 323 nM | - | Mouse | [6] | |
| - | 426 ± 63 nM | Rat (A7r5 cells) | [8] | |
| - | ~400-500 nM | Rat (A7r5 cells) & Mouse (3T3 fibroblasts) | [9] | |
| - | 200 ± 60 nM | Mouse (3T3 cells) | [6][10] | |
| Potency (pA2) | Not Reported | 6.68 ± 0.23 | Rat (A7r5 cells) | [8] |
| Not Reported | 6.34 ± 0.09 | Mouse (3T3 cells) | [8] | |
| Selectivity | Selective for FP receptor | ≥2 log unit selectivity against most other PG receptors | Various | [4][5] |
Note: Affinity (Ki) is the concentration of a ligand that occupies 50% of the receptors at equilibrium; a lower Ki value indicates higher binding affinity.[11] Potency (pA2) is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve; a higher pA2 value indicates higher antagonist potency.
FP Receptor Signaling Pathway
The FP receptor primarily couples to the Gq class of G-proteins.[12][13] Ligand binding initiates a cascade that activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][9] This pathway is fundamental to the physiological effects mediated by the FP receptor, such as smooth muscle cell contraction.
Caption: Canonical FP receptor signaling pathway via Gq/PLC activation.
Experimental Protocols
Characterization of FP receptor antagonists typically involves a combination of binding and functional assays to determine affinity, potency, and mechanism of action.
Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of a test compound (e.g., this compound or AL-8810) to displace a radiolabeled ligand from the FP receptor.
-
Cell Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the FP receptor (e.g., HEK293 cells).
-
Assay Components:
-
Cell membranes
-
Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α)
-
Increasing concentrations of the unlabeled antagonist.
-
-
Incubation: Components are incubated together to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity trapped on the filter, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (Functional Antagonism)
This functional assay measures an antagonist's ability to block agonist-induced activation of the Gq/PLC pathway by monitoring changes in intracellular calcium concentration.
-
Cell Culture: Adherent cells expressing the FP receptor (e.g., A7r5 rat aortic smooth muscle cells) are seeded into a 96-well microplate.[5][8]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., AL-8810) or vehicle control for a defined period.
-
Agonist Stimulation: A fixed concentration of an FP receptor agonist (e.g., fluprostenol or PGF2α) is added to the wells to stimulate the receptor.[8]
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorometric imaging plate reader (FLIPR).[5][14]
-
Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced calcium signal. Concentration-response curves are generated to calculate the IC50 of the antagonist.
Caption: Workflow for a functional calcium mobilization assay.
Summary and Conclusion
Both this compound and AL-8810 are valuable tools for investigating FP receptor pharmacology, but their distinct properties make them suitable for different applications.
-
AL-8810 is a well-characterized, potent, and highly selective competitive antagonist .[4][8] Its extensive documentation and commercial availability make it the antagonist of choice for in vitro and in vivo studies aimed at specifically blocking the PGF2α binding site.[4][15] Its nature as a PGF2α analogue provides a direct competitive mechanism.
-
This compound is a potent, non-prostanoid antagonist with reported oral activity.[6] Its different chemical structure may offer advantages in terms of pharmacokinetic properties and could be used to explore allosteric modulation or binding sites distinct from the orthosteric site occupied by PGF2α and its analogues like AL-8810.
For researchers requiring a well-validated, competitive antagonist to serve as a standard benchmark, AL-8810 is the recommended choice. For studies requiring an orally bioavailable compound or investigating antagonists with a different chemical scaffold, This compound presents a compelling alternative.
References
- 1. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 2. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.arizona.edu [repository.arizona.edu]
- 13. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 14. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
AS604872: A Novel Tocolytic Agent Targeting the Prostaglandin F2α Receptor
A Comparative Guide for Researchers and Drug Development Professionals
The management of preterm labor remains a significant challenge in obstetrics, with a pressing need for more effective and safer tocolytic agents. This guide provides a comprehensive comparison of AS604872, a selective prostaglandin F2α (PGF2α) receptor (FP receptor) antagonist, with other established tocolytic agents. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of uterine relaxing agents.
Mechanism of Action: A Targeted Approach
This compound represents a targeted therapeutic strategy for the inhibition of uterine contractions. Unlike broader-acting agents, it specifically antagonizes the FP receptor. PGF2α is a potent uterotonic agent that plays a crucial role in initiating and maintaining labor by binding to its FP receptor on myometrial cells. This binding triggers a signaling cascade that leads to an increase in intracellular calcium concentrations and subsequent smooth muscle contraction. By blocking this interaction, this compound effectively inhibits PGF2α-induced uterine activity.[1][2]
The signaling pathway of PGF2α-induced myometrial contraction and the inhibitory action of this compound are depicted below.
Comparative Efficacy: Preclinical Data
This compound has demonstrated significant tocolytic activity in preclinical models. In vivo studies in rodents have shown its ability to reduce uterine contractions and delay preterm birth. A key study directly compared the efficacy of this compound with ritodrine, a β2-adrenergic agonist.
| Agent | Model | Dosage | Effect on Preterm Birth | Reference |
| This compound | RU486-induced preterm labor in mice | 30 mg/kg (oral) | Significant delay in parturition | [3][4] |
| 100 mg/kg (oral) | More pronounced and significant delay in parturition | [3][4] | ||
| Ritodrine | RU486-induced preterm labor in mice | 10 mg/kg (s.c.) | Delay in parturition, but less effective than this compound | [3][4] |
Performance Against Other Tocolytic Agents
The following tables summarize the mechanisms of action and available quantitative data for this compound and other commonly used tocolytic agents. It is important to note that the experimental conditions for the quantitative data may vary between studies, making direct comparisons challenging.
Table 1: Mechanism of Action of Tocolytic Agents
| Class | Agent(s) | Mechanism of Action |
| FP Receptor Antagonist | This compound, OBE022 (Ebopiprant) | Blocks the prostaglandin F2α receptor, inhibiting PGF2α-induced uterine contractions.[1][3][5] |
| β2-Adrenergic Agonists | Ritodrine, Terbutaline | Stimulate β2-adrenergic receptors in the myometrium, leading to smooth muscle relaxation.[6] |
| Calcium Channel Blockers | Nifedipine | Inhibit the influx of calcium into myometrial cells, preventing the activation of contractile proteins.[4][7] |
| Oxytocin Receptor Antagonists | Atosiban | Competitively blocks oxytocin receptors on the myometrium, preventing oxytocin-induced contractions.[8][9] |
| NSAIDs | Indomethacin | Non-selectively inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, including PGF2α.[10][11] |
Table 2: In Vitro Potency of Tocolytic Agents on Uterine Tissue
| Agent | Assay | Potency (IC50) | Reference |
| This compound | FP receptor binding assay (human) | <10 nM | [1 from first step] |
| Ritodrine | Inhibition of spontaneous contractions (rat uterus) | 10⁻⁹ - 10⁻⁶ M (concentration range for suppression) | [1] |
| Nifedipine | Inhibition of spontaneous contractions (human myometrium) | 10 nM | [12] |
| Atosiban | Inhibition of oxytocin-induced contractions (human myometrium) | Data on IC50 not readily available in searched literature. | |
| Indomethacin | Inhibition of spontaneous contractions (human myometrium) | 59.5 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of tocolytic agents. Below are representative protocols for key experiments.
In Vitro Uterine Smooth Muscle Contraction Assay
This assay assesses the direct effect of a compound on uterine muscle contractility.
Detailed Protocol:
-
Tissue Preparation: Myometrial tissue is obtained from biopsies (e.g., during cesarean section) and immediately placed in cold physiological salt solution (PSS). Longitudinal muscle strips (approximately 2x2x10 mm) are carefully dissected.[13][14]
-
Organ Bath Setup: The muscle strips are mounted vertically in organ baths containing PSS, maintained at 37°C, and continuously aerated with a 95% O₂ / 5% CO₂ gas mixture.[14][15]
-
Equilibration and Contraction Induction: The strips are allowed to equilibrate under a resting tension of 1-2 g for at least 60 minutes. Spontaneous contractions are allowed to develop, or contractions can be induced with an agonist such as oxytocin or PGF2α.[16]
-
Compound Administration: Once stable contractions are established, cumulative concentrations of the test compound (e.g., this compound) or a vehicle control are added to the organ bath.
-
Data Acquisition and Analysis: Changes in the amplitude and frequency of uterine contractions are recorded using isometric force transducers connected to a data acquisition system. The inhibitory concentration 50 (IC50) is calculated from the concentration-response curves.[15]
In Vivo Preterm Labor Model (RU486-induced in mice)
This model is used to evaluate the efficacy of a tocolytic agent in preventing or delaying preterm birth in a living organism.
Detailed Protocol:
-
Animal Model: Timed-pregnant mice are used, typically between gestational days 15 and 17.[17]
-
Induction of Preterm Labor: Preterm labor is induced by a subcutaneous injection of RU486 (mifepristone), a progesterone receptor antagonist.[3][18][19]
-
Treatment Administration: The test compound (e.g., this compound), a positive control (e.g., ritodrine), or a vehicle control is administered to the animals at a predetermined time relative to the RU486 injection. The route of administration can be oral, subcutaneous, or intravenous.
-
Monitoring and Endpoint: The animals are housed individually and continuously monitored for signs of labor and the delivery of pups. The primary endpoint is the time from RU486 injection to the delivery of the first pup.[17]
-
Data Analysis: The mean time to delivery is calculated for each treatment group and compared to the control group to determine the efficacy of the test compound in delaying parturition.
Conclusion
This compound, as a selective FP receptor antagonist, presents a promising and targeted approach to tocolysis. Preclinical data indicate its potential as an effective agent for the management of preterm labor, with a favorable comparison to the β-agonist ritodrine. Its specific mechanism of action suggests the possibility of a better side-effect profile compared to less specific agents like NSAIDs. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other FP receptor antagonists in the management of preterm labor.
References
- 1. Effects of ritodrine hydrochloride, a beta 2-adrenoceptor stimulant, on uterine motilities in late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of preterm birth in mice by RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relaxing effects of Nifedipine on the nonpregnant human uterus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Mouse Preterm Birth Induction by RU-486 on Microglial Activation and Subsequent Hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dual effect of nifedipine on pregnant human myometrium contractility: Implication of TRPC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ijrcog.org [ijrcog.org]
- 10. Indomethacin Pharmacokinetics and Pharmacodynamics in Pregnancies with Preterm Labor: The Need for Dose-Ranging Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contemporaryobgyn.net [contemporaryobgyn.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reprocell.com [reprocell.com]
- 16. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. urosphere.com [urosphere.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Cross-Validation of AS604872 Efficacy in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of AS604872, a selective prostaglandin F2α (FP) receptor antagonist, across various cell lines. While direct comparative studies profiling this compound against a broad panel of cancer cell lines are not extensively available in the public domain, this guide synthesizes existing data on its biological activity and compares it with another notable FP receptor antagonist, AL-8810. The information is intended to assist researchers in evaluating the potential applications of this compound in their studies.
Mechanism of Action: Targeting the Prostaglandin F2α Receptor
This compound functions as a potent and selective antagonist of the prostaglandin F2α receptor (FP receptor).[1] The FP receptor, a G protein-coupled receptor, is involved in a variety of physiological processes and has been implicated in pathological conditions, including cancer. Activation of the FP receptor by its endogenous ligand, prostaglandin F2α (PGF2α), can trigger downstream signaling pathways that influence cell proliferation, migration, and angiogenesis. By blocking this interaction, this compound can modulate these cellular processes.
Comparative Efficacy Data
Comprehensive side-by-side efficacy data for this compound across a wide range of cancer cell lines is limited in publicly accessible literature. However, to provide a comparative context, this guide presents available data on this compound and a well-characterized alternative, AL-8810, another selective FP receptor antagonist.
It is important to note that the following data points are collated from different sources and may not have been generated under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Comparative Biological Activity of FP Receptor Antagonists
| Compound | Target | Cell Line(s) | Reported Activity | Reference |
| This compound | Prostaglandin F2α Receptor (FP) | Not specified in broad panel screens | Kᵢ of 35 nM (human), 158 nM (rat), 323 nM (mouse) | [1] |
| AL-8810 | Prostaglandin F2α Receptor (FP) | A7r5 (rat aortic smooth muscle), 3T3 (mouse fibroblasts) | Kᵢ of 426 ± 63 nM in A7r5 cells; pA₂ = 6.68 ± 0.23 in A7r5 cells and 6.34 ± 0.09 in 3T3 cells | [2] |
Note: Kᵢ represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors. A lower Kᵢ value signifies higher binding affinity. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Detailed experimental protocols for the assays mentioned are provided below to support the design and execution of further comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of compounds like this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound or other compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of a compound on collective cell migration.
Materials:
-
Cells that form a confluent monolayer
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Complete culture medium with reduced serum (to minimize proliferation)
-
This compound and other test compounds
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[3]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh, low-serum medium containing the desired concentrations of this compound or other compounds. Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.[4]
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure or the rate of cell migration.
Transwell Migration Assay
This assay assesses the chemotactic migration of individual cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cells of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound and other test compounds
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Pre-hydrate the Transwell inserts with serum-free medium.
-
In the lower chamber of the 24-well plate, add medium containing a chemoattractant.
-
Resuspend the cells in serum-free medium containing the desired concentrations of this compound or other compounds.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound signaling pathway.
Caption: MTT cell viability assay workflow.
Caption: Wound healing assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Limited Independent Data on AS604872's Tocolytic Effects: A Comparative Review
While the initial discovery of AS604872 as a potential agent to prevent preterm labor showed promise in preclinical models, a review of the published literature reveals a lack of independent studies specifically designed to reproduce its tocolytic effects. The primary evidence for its efficacy in inhibiting uterine contractions stems from the original 2007 study by Chollet and colleagues. Subsequent research has explored other pharmacological activities of this compound, offering some insight into its in vivo bioactivity, but direct replication of its uterine-relaxing properties remains elusive.
This compound is a selective antagonist of the prostaglandin F2α (FP) receptor.[1] Prostaglandin F2α is known to play a crucial role in uterine contractions during labor.[2] By blocking the FP receptor, this compound is hypothesized to reduce the intensity and frequency of these contractions, thereby potentially delaying preterm birth.
The Foundational Study: Tocolytic Effects in Rodent Models
The seminal study by Chollet et al. (2007) provided the first in vivo evidence for the tocolytic potential of this compound.[3] Their research utilized two rodent models to assess the compound's efficacy.
Experimental Protocols from Chollet et al. (2007)
Inhibition of Spontaneous Uterine Contractions in Pregnant Rats:
-
Animal Model: Late-term pregnant Sprague-Dawley rats (gestational days 19-21).
-
Procedure: Rats were anesthetized, and a catheter was inserted into the uterus to measure intra-amniotic pressure, reflecting uterine contractions.
-
Drug Administration: this compound was administered either intravenously (IV) or orally (PO).
-
Data Collection: Uterine contractions were recorded continuously before and after drug administration. The percentage of inhibition of uterine contraction frequency and amplitude was calculated.
-
Comparator: The study compared the effects of this compound with ritodrine, a β2-adrenergic agonist commonly used as a tocolytic agent.
Delay of Preterm Birth in a Mouse Model:
-
Animal Model: Pregnant CD-1 mice.
-
Procedure: Preterm labor was induced on gestational day 14 by administering the progesterone receptor antagonist RU486 (mifepristone).
-
Drug Administration: this compound was administered orally.
-
Data Collection: The time of delivery for each pup was recorded, and the mean delivery time was calculated for each treatment group.
-
Comparator: The efficacy of this compound was compared to that of ritodrine.
Quantitative Findings from the Original Study
The data from the Chollet et al. (2007) study demonstrated a dose-dependent tocolytic effect of this compound.
| Experiment | Animal Model | Drug and Dose | Route | Reported Effect | Comparator (Ritodrine) |
| Inhibition of Uterine Contractions | Pregnant Rat | This compound (10 mg/kg) | IV | ~60% inhibition of contraction frequency | Less effective than this compound |
| Inhibition of Uterine Contractions | Pregnant Rat | This compound (30 mg/kg) | PO | ~50% inhibition of contraction frequency | Less effective than this compound |
| Delay of Preterm Birth | Pregnant Mouse | This compound (30 mg/kg) | PO | Significant delay in delivery time | Less effective than this compound |
| Delay of Preterm Birth | Pregnant Mouse | This compound (100 mg/kg) | PO | Further significant delay in delivery time | Less effective than this compound |
Independent Research: A Shift in Focus
A comprehensive search for subsequent independent studies that specifically aimed to replicate the tocolytic effects of this compound did not yield any direct confirmatory reports. However, an independent study by Fukuda et al. (2014) investigated a different pharmacological aspect of this compound, providing evidence of its in vivo activity, albeit in a different context.
This study explored the role of the FP receptor in vascular inflammation in a hypertensive rat model. While not focused on uterine contractility, the study did demonstrate that this compound had a measurable biological effect in vivo, thus indirectly supporting its bioavailability and activity in a living system.
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for this compound's tocolytic effect and the general workflow of the original study are depicted in the following diagrams.
Caption: Proposed signaling pathway for this compound's tocolytic effect.
Caption: Overview of the experimental workflow in the original this compound study.
Conclusion
The initial findings on the tocolytic effects of this compound in rodent models were significant, suggesting a potential new therapeutic avenue for preterm labor. However, the lack of direct replication of these specific effects in independent studies makes it difficult to definitively assess the reproducibility of its tocolytic properties. While other in vivo research confirms the biological activity of this compound, the broader scientific community has not yet validated its efficacy in preventing uterine contractions. Therefore, while the foundational data is compelling, further independent research would be necessary to substantiate the initial claims of its tocolytic potential.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Tocolytic effect of a selective FP receptor antagonist in rodent models reveals an innovative approach to the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AS604872 in Preterm Labor Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prostaglandin F2α (FP) receptor antagonist, AS604872, and its performance in various animal models of preterm labor. The information is intended to assist researchers and professionals in drug development in understanding the preclinical efficacy and mechanism of action of this compound in comparison to other relevant alternatives.
Mechanism of Action: Targeting the Prostaglandin F2α Receptor
This compound is a potent and selective antagonist of the prostaglandin F2α receptor (FP receptor). Prostaglandin F2α (PGF2α) plays a crucial role in initiating and maintaining uterine contractions during labor. By binding to the FP receptor, a Gq protein-coupled receptor, PGF2α triggers a signaling cascade that leads to an increase in intracellular calcium levels within myometrial cells, resulting in smooth muscle contraction. This compound competitively inhibits this binding, thereby reducing the frequency and strength of uterine contractions and delaying the onset of labor.[1][2]
Signaling Pathway of PGF2α-Induced Uterine Contraction
The binding of PGF2α to its receptor (PTGFR) on myometrial cells initiates a signal transduction pathway that is central to the process of labor. This pathway, which this compound inhibits, is depicted below.
Comparative Efficacy in Animal Models of Preterm Labor
This compound has demonstrated significant tocolytic (anti-contraction) effects in rodent models of preterm labor. Its efficacy has been compared to other tocolytics, such as the β-agonist ritodrine and the FP receptor antagonist prodrug, OBE022.
Data Presentation
| Compound | Animal Model | Dosing and Administration | Key Efficacy Findings | Comparator | Reference |
| This compound | Pregnant Rat (spontaneous contractions) | Intravenous and Oral | Markedly and dose-dependently reduced spontaneous uterine contractions. | More effective than ritodrine. | [1][2] |
| This compound | Pregnant Mouse (RU486-induced preterm labor) | 30 mg/kg and 100 mg/kg (oral) | Dose-dependently delayed preterm birth. Mean delivery time increased by 16 and 33 hours, respectively. | More effective than ritodrine. | [1] |
| OBE022 | Pregnant Rat (spontaneous contractions) | Not specified | Reduced spontaneous contractions. | - | |
| OBE022 | Pregnant Mouse (RU486-induced preterm labor) | Not specified | Delayed RU486-induced parturition. Showed synergistic effects with nifedipine. | - |
Pharmacokinetics and Safety Profile
Detailed quantitative pharmacokinetic parameters (Cmax, Tmax, half-life, oral bioavailability) and a comprehensive preclinical safety and toxicology profile for this compound are not extensively reported in publicly available literature. This information is often proprietary to the developing pharmaceutical company.
For comparison, OBE022, a prodrug, is readily converted to its active metabolite OBE002. In a first-in-human study, OBE002 had a mean half-life of 8-11 hours after a single dose. Preclinical studies with OBE022 did not show the fetal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, such as ductus arteriosus constriction or impairment of kidney function.
Experimental Protocols
RU486-Induced Preterm Labor in Mice
This model is commonly used to evaluate the efficacy of tocolytic agents. The workflow for this experimental model is outlined below.
Detailed Methodology:
-
Animal Model: Time-mated pregnant mice (e.g., CD-1 or C57BL/6 strain) are used. The day of vaginal plug detection is considered gestational day (GD) 0.
-
Induction of Preterm Labor: On a specified gestational day (e.g., GD 14 or 17), a single subcutaneous injection of RU486 (mifepristone), a progesterone receptor antagonist, is administered to induce preterm labor.[1]
-
Drug Administration: At a set time point after RU486 administration, the test compound (e.g., this compound) is administered to the treatment group, typically via oral gavage or intravenous injection. The control group receives the vehicle used to dissolve the test compound.
-
Monitoring: Animals are housed individually and continuously monitored for the onset of labor and delivery. Key parameters recorded include the time from RU486 injection to the delivery of the first pup, the total number of pups delivered, and the viability of the pups.
-
Data Analysis: The mean time to delivery is calculated for each group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine if the test compound significantly delayed the onset of labor compared to the vehicle control group.
Conclusion
This compound demonstrates promising tocolytic activity in preclinical animal models, effectively reducing uterine contractions and delaying preterm birth. Its targeted mechanism of action as an FP receptor antagonist suggests a potential for a favorable safety profile, particularly concerning fetal side effects associated with less specific agents like NSAIDs. However, a comprehensive understanding of its pharmacokinetic and safety profile requires further data. Comparative studies with other selective FP receptor antagonists, such as OBE022, will be crucial in determining the relative therapeutic potential of this compound for the management of preterm labor.
References
- 1. Tocolytic effect of a selective FP receptor antagonist in rodent models reveals an innovative approach to the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocolytic effect of a selective FP receptor antagonist in rodent models reveals an innovative approach to the treatment of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AS604872 and Other Non-Prostanoid Antagonists in Prostanoid Receptor Research
For researchers, scientists, and drug development professionals, the landscape of non-prostanoid antagonists offers a diverse toolkit for investigating the intricate roles of prostanoid receptors in health and disease. This guide provides an objective, data-driven comparison of AS604872 and other key non-prostanoid antagonists, focusing on their performance in preclinical studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Introduction to Non-Prostanoid Antagonists
Prostanoids, a class of lipid mediators derived from arachidonic acid, exert their diverse physiological and pathological effects through a family of G-protein coupled receptors (GPCRs), including the DP, EP, FP, IP, and TP receptors. While prostanoid analogs have been instrumental in elucidating the function of these receptors, their therapeutic utility can be limited by a lack of receptor selectivity and chemical instability. Non-prostanoid antagonists, with their diverse chemical scaffolds, offer the potential for improved selectivity, stability, and pharmacokinetic properties, making them valuable tools for both basic research and drug development.
This compound is a notable non-prostanoid antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. This guide will compare the in vitro pharmacological profile of this compound with other non-prostanoid antagonists targeting the FP receptor and other prostanoid receptors.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and other selected non-prostanoid antagonists for various human prostanoid receptors. It is important to note that direct comparisons between compounds are most accurate when data is generated from the same study under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: Binding Affinity (Ki, nM) of Non-Prostanoid Antagonists at Human Prostanoid Receptors
| Compound | FP | EP1 | EP2 | EP3 | EP4 | DP1 | DP2 (CRTH2) | IP | TP | Reference(s) |
| This compound | 35 | >10,000 | 700 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [1] |
| AL-8810 * | ~400 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | - | >10,000 | >10,000 | [2] |
*Note: AL-8810 is a prostanoid analog but is included for its widespread use as a selective FP antagonist.
Table 2: Functional Antagonist Potency (IC50, nM) of this compound
| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference(s) |
| Inositol Phosphate Accumulation | PGF2α | HEK293 expressing human FP receptor | 47 | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for Gq, Gs, and Gi-coupled prostanoid receptors.
Caption: Gq-coupled prostanoid receptor signaling pathway.
Caption: Gs-coupled prostanoid receptor signaling pathway.
Caption: Gi-coupled prostanoid receptor signaling pathway.
Experimental Workflows
The characterization of non-prostanoid antagonists typically involves two key in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess antagonist potency.
Caption: Experimental workflows for antagonist characterization.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a non-prostanoid antagonist. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor system.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human prostanoid receptor of interest.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]PGF2α for the FP receptor).
-
Increasing concentrations of the non-prostanoid antagonist (or vehicle for total binding).
-
Membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the antagonist.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol is a generalized procedure for determining the functional potency (IC50) of a non-prostanoid antagonist at a Gq-coupled receptor.
-
Cell Culture and Plating:
-
Culture cells stably expressing the Gq-coupled prostanoid receptor of interest (e.g., FP, EP1, TP) in a suitable medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often containing probenecid to prevent dye leakage.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Antagonist and Agonist Addition:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the non-prostanoid antagonist to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of the appropriate agonist (e.g., PGF2α for the FP receptor) to all wells simultaneously using the instrument's integrated fluidics.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity before and after agonist addition over a period of time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the peak response as a function of the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Conclusion
This compound stands out as a potent and selective non-prostanoid antagonist for the human FP receptor, exhibiting significantly higher affinity for the FP receptor compared to other prostanoid receptors.[1] This makes it a valuable tool for dissecting the specific roles of FP receptor signaling in various physiological and pathological processes. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers aiming to utilize this compound and other non-prostanoid antagonists in their studies. The continued development and characterization of novel non-prostanoid antagonists will undoubtedly further enhance our understanding of prostanoid receptor biology and pave the way for new therapeutic interventions.
References
Statistical Validation of AS604872: A Comparative Analysis of Prostaglandin F2α Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AS604872, a selective antagonist of the prostaglandin F2α (FP) receptor, with other relevant FP receptor antagonists. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of this compound's performance based on available experimental data.
Introduction to this compound and FP Receptor Antagonism
This compound is an orally active, potent, and selective non-prostanoid antagonist of the prostaglandin F2α (FP) receptor.[1] The FP receptor, a G-protein coupled receptor, mediates the biological effects of its endogenous ligand, prostaglandin F2α (PGF2α). PGF2α is involved in a variety of physiological and pathological processes, including smooth muscle contraction, inflammation, and reproductive functions. Consequently, antagonists of the FP receptor, such as this compound, are valuable research tools and potential therapeutic agents for conditions like preterm labor.
Comparative Quantitative Data
To provide a clear comparison of this compound with other known FP receptor antagonists, the following table summarizes their binding affinities and functional potencies. It is important to note that the data is compiled from various sources and experimental conditions may differ.
| Compound | Target | Assay Type | Species | Value | Unit |
| This compound | FP Receptor | Ki | Human | 35 | nM |
| Ki | Rat | 158 | nM | ||
| Ki | Mouse | 323 | nM | ||
| AL-8810 | FP Receptor | Ki | Rat | 426 ± 63 | nM |
| pA2 | Rat (A7r5 cells) | 6.68 ± 0.23 | |||
| pA2 | Mouse (3T3 cells) | 6.34 ± 0.09 | |||
| EC50 | Rat (A7r5 cells) | 261 ± 44 | nM | ||
| EC50 | Mouse (3T3 cells) | 186 ± 63 | nM | ||
| OBE022 | FP Receptor | Functional Antagonist | Human | Data not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
1. Radioligand Binding Assay for Ki Determination of this compound
While the specific protocol for this compound's Ki determination is not publicly detailed, a general methodology for such an assay is as follows:
-
Cell Culture and Membrane Preparation: Cells endogenously expressing or transfected with the FP receptor (e.g., HEK293 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Assay: A constant concentration of a radiolabeled FP receptor agonist or antagonist (e.g., [3H]-PGF2α) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a one-site or two-site competition model, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
2. Phospholipase C (PLC) Activity Assay for Functional Characterization of AL-8810
The functional antagonist properties of AL-8810 were evaluated by its ability to inhibit the activity of phospholipase C, a key enzyme in the FP receptor signaling pathway.[2]
-
Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express the FP receptor, are used.[2]
-
Assay Principle: The assay measures the production of inositol phosphates (IPs), the downstream products of PLC activation. Cells are typically pre-labeled with [3H]-myo-inositol.
-
Experimental Procedure: Cells are pre-incubated with varying concentrations of the antagonist (AL-8810) before being stimulated with a potent and selective FP receptor agonist, such as fluprostenol.
-
Measurement: The reaction is stopped, and the generated [3H]-inositol phosphates are separated from other cellular components using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist. The pA2 value, a measure of the antagonist's affinity, is calculated using a Schild plot. The Ki value can also be determined from the concentration-dependent inhibition of the agonist response.[2]
3. In Vitro Inhibition of Myometrial Contractions by OBE022
Preclinical studies on OBE022, a compound developed for the treatment of preterm labor, involved assessing its ability to inhibit uterine muscle contractions.[3][4]
-
Tissue Preparation: Human myometrial tissue samples are obtained from biopsies during cesarean sections. The tissue is dissected into small strips and mounted in organ baths.
-
Experimental Setup: The organ baths contain a physiological salt solution maintained at 37°C and aerated with a gas mixture. The muscle strips are connected to force transducers to record isometric contractions.
-
Contraction Induction: Spontaneous contractions or contractions induced by agonists like oxytocin or PGF2α are recorded.
-
Antagonist Application: Increasing concentrations of OBE002 (the active metabolite of OBE022) are added to the organ baths, and the effect on the frequency and amplitude of contractions is measured.
-
Data Analysis: The inhibitory effect of the compound is quantified by measuring the reduction in the area under the curve of the contraction traces.
Signaling Pathway and Experimental Workflow Visualization
Prostaglandin F2α (FP) Receptor Signaling Pathway
The FP receptor is a Gq-protein coupled receptor. Upon binding of its ligand, PGF2α, the receptor activates a signaling cascade that leads to an increase in intracellular calcium and subsequent cellular responses.
FP Receptor Gq-protein coupled signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in a cell-based assay.
Generalized workflow for IC50 determination.
References
- 1. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Peer-Reviewed Validation of AS604872's Mechanism of Action as a Prostaglandin F2α Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AS604872 and other key prostaglandin F2α (FP) receptor antagonists, grounded in peer-reviewed experimental data. The information presented herein is intended to assist researchers in evaluating these compounds for their studies.
This compound is a selective antagonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, prostaglandin F2α (PGF2α).[1] The activation of the FP receptor is implicated in a variety of physiological and pathological processes, including uterine contractions, intraocular pressure regulation, and inflammatory responses. This guide details the mechanism of action of this compound and compares its performance with other well-characterized FP receptor antagonists, namely AL-8810, BAY-6672, and PDC31.
Comparative Analysis of FP Receptor Antagonists
The following tables summarize the quantitative data from peer-reviewed literature, comparing the binding affinity, functional potency, and selectivity of this compound with alternative FP receptor antagonists.
Table 1: Binding Affinity (Ki) for the FP Receptor
| Compound | Ki (nM) | Species | Assay Type | Reference |
| This compound | 35 | Human | Radioligand Binding | --INVALID-LINK-- |
| AL-8810 | 426 ± 63 | Rat | Radioligand Binding | [2] |
| BAY-6672 | Not Reported | Human | Radioligand Binding | [3][4] |
| PDC31 | Not Applicable* | Human | Functional Assays | [5][6] |
*PDC31 is an allosteric modulator and does not compete directly with the orthosteric binding site for PGF2α, thus a Ki value is not typically determined.[5][6]
Table 2: Functional Potency (IC50/pA2) in FP Receptor-Mediated Assays
| Compound | IC50 (nM) | pA2 | Assay Type | Cell Line | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| AL-8810 | EC50 = 261 ± 44 (partial agonist) | 6.68 ± 0.23 | Phospholipase C activity | A7r5 rat aorta smooth muscle | [2] |
| BAY-6672 | 11 | Not Reported | Not specified | Not specified | [3][4] |
| PDC31 | Dose-dependent inhibition of uterine contractions | Not Applicable | Uterine contraction | Human myometrial strips | [6] |
Table 3: Selectivity Profile
| Compound | Selectivity for FP Receptor | Notes | Reference |
| This compound | Selective | Limited publicly available data on broad-panel screening. | |
| AL-8810 | Selective | No significant activity at TP, DP, EP2, and EP4 receptors at 10 µM. | [2] |
| BAY-6672 | Highly Selective | >3900-fold selectivity vs hEP1–4-Rs, hDP-R, and hIP-R. | [7] |
| PDC31 | Allosteric Modulator | Acts at a site distinct from the PGF2α binding site. | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound and its alternatives as FP receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the FP receptor.
Objective: To measure the displacement of a radiolabeled ligand from the FP receptor by the test compound.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from HEK293 cells)
-
Radiolabeled PGF2α (e.g., [³H]-PGF2α)
-
Test compounds (this compound, AL-8810, BAY-6672)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled PGF2α, and either the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the PGF2α-induced increase in intracellular calcium, a key downstream event in FP receptor signaling.
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to block agonist-induced calcium release.
Materials:
-
Cells stably expressing the FP receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
PGF2α (agonist)
-
Test compounds (antagonists)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an integrated liquid handling system
Protocol:
-
Seed the cells in the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.[9][10]
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (antagonists) at various concentrations and incubate for a short period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of PGF2α (agonist) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
The inhibitory effect of the antagonist is determined by the reduction in the PGF2α-induced fluorescence signal.
-
The IC50 value is calculated from the concentration-response curves.[11][12]
Inositol Phosphate Accumulation Assay
This assay provides another measure of the functional antagonism of the Gq-coupled FP receptor by quantifying the accumulation of inositol phosphates (IPs), which are second messengers produced downstream of PLC activation.
Objective: To determine the functional potency of an antagonist by measuring its ability to inhibit agonist-induced inositol phosphate production.
Materials:
-
Cells expressing the FP receptor
-
[³H]-myo-inositol for radiolabeling, or a non-radioactive IP1 HTRF assay kit
-
PGF2α (agonist)
-
Test compounds (antagonists)
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation)
-
Dowex anion-exchange resin (for radioactive method) or HTRF plate reader (for non-radioactive method)
Protocol (Radiometric Method):
-
Label the cells by incubating them overnight with [³H]-myo-inositol.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with the test compounds (antagonists) in the stimulation buffer containing LiCl.
-
Stimulate the cells with PGF2α for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
The IC50 value is determined from the inhibition of the PGF2α-induced increase in inositol phosphate levels.[13][14][15]
Protocol (HTRF Method):
-
Seed cells in a microplate.
-
Add test compounds followed by PGF2α in a stimulation buffer containing LiCl.
-
Incubate for a specified time to allow IP1 accumulation.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 antibody-Cryptate).
-
Incubate to allow the competitive immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.
-
Calculate IC50 values from the concentration-response curves.[16]
Conclusion
The peer-reviewed literature robustly validates the mechanism of action of this compound as a selective antagonist of the prostaglandin F2α receptor. Comparative analysis with other FP receptor antagonists such as AL-8810, BAY-6672, and PDC31 reveals distinct profiles in terms of binding affinity, functional potency, and selectivity. This guide provides researchers with the necessary quantitative data and detailed experimental protocols to make informed decisions when selecting an appropriate FP receptor antagonist for their specific research needs. The provided diagrams offer a clear visualization of the underlying signaling pathways and the logical framework for comparing these valuable research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A first-in-human study of PDC31 (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Inositol phosphate accumulation assay [bio-protocol.org]
- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AS604872: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for AS604872, a selective inhibitor of phosphoinositide 3-kinase (PI3K).
While some safety data sheets (SDS) for this compound (also known as AST-487) indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), a cautious approach to its disposal is strongly recommended due to its potent biological activity as a PI3K inhibitor. Adherence to institutional and local regulations for chemical waste management is mandatory.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. While one supplier suggests that general precautionary measures for handling chemicals are sufficient, it is best practice to utilize a higher level of protection for potent compounds.
Recommended PPE:
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation, but a dust mask or respirator may be considered for handling larger quantities of the solid compound to avoid inhalation. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust when working with the solid form of the compound.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the safe disposal of this compound and associated contaminated materials. These are general guidelines and should be adapted to comply with your institution's specific waste management protocols.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
All disposables that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.
-
Accidental Spills
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended personal protective equipment.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop up the material to avoid creating dust. Place the collected material into a labeled hazardous waste container.
-
For liquid spills: Absorb the spill with an inert material, such as vermiculite, sand, or a chemical absorbent pad. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Seek Assistance: For large or unmanageable spills, contact your institution's EHS department immediately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol Considerations
When designing experiments involving this compound, it is prudent to incorporate waste minimization strategies. This can include:
-
Accurate Calculations: Prepare only the amount of this compound solution required for the experiment to avoid excess.
-
Solvent Selection: Where possible, choose solvents that are less hazardous and can be easily managed as waste.
-
Decontamination Procedures: Establish a clear protocol for decontaminating glassware and equipment that has been in contact with this compound.
By adhering to these procedures and maintaining a high standard of safety, researchers can minimize risks to themselves and the environment while advancing their scientific endeavors. Always consult your institution's specific safety and waste disposal guidelines.
Personal protective equipment for handling AS604872
Disclaimer: A specific Safety Data Sheet (SDS) for AS604872 (CAS Number: 612532-48-6) was not publicly available at the time of this writing. The following guidance is based on the Globally Harmonized System (GHS) hazard classifications identified for this substance. Researchers, scientists, and drug development professionals should always consult the official SDS provided by their supplier before handling any chemical.
This document provides immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), procedural guidance, and disposal considerations.
Hazard Summary
Based on available information, this compound is classified with the following hazards. This information should be clearly understood by all personnel before working with this compound.
| Hazard Classification | GHS Hazard Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapour.[1][2][3][4] |
| Skin Sensitizer | H317 | May cause an allergic skin reaction.[2][3][4] |
| Eye Irritant | H319 | Causes serious eye irritation.[2][3][4] |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound to ensure personal safety and prevent exposure.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or holes before use. Given the potential for skin sensitization, immediate removal and disposal of contaminated gloves is critical. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended due to the high flammability of the substance. Ensure the coat is fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood to prevent inhalation of flammable and potentially sensitizing vapors. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step operational procedures is essential for the safe handling of this compound.
-
Preparation and Precaution:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work must be conducted in a well-ventilated area, specifically within a chemical fume hood.
-
Remove all potential ignition sources from the handling area (e.g., open flames, hot plates, spark-producing equipment).[5][6]
-
Have appropriate fire extinguishing media readily available (e.g., CO2 or dry chemical extinguisher).
-
-
Handling the Compound:
-
Don the required PPE before entering the handling area.
-
When transferring the liquid, use grounding and bonding techniques to prevent the buildup of static electricity, which could serve as an ignition source.[6]
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Keep the container tightly closed when not in use to prevent the escape of flammable vapors.
-
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.
-
Decontaminate all surfaces and equipment used during the procedure.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Disposal Plan
The disposal of this compound and any associated contaminated materials must be managed in accordance with local, state, and federal regulations for hazardous waste.
-
Waste Collection:
-
Collect all waste containing this compound (including rinsate from cleaning glassware and contaminated disposables) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with flammable liquids.
-
Do not mix this waste with other incompatible waste streams.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
Store the waste container in a designated, well-ventilated, and cool area away from ignition sources and incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Due to its aquatic toxicity, do not dispose of this compound down the drain.[7]
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chem-space.com [chem-space.com]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. Health and safety: H/P phrases - SAMANCTA [ec.europa.eu]
- 4. H-phrases [msds-eu.com]
- 5. airgas.com [airgas.com]
- 6. b2b-safety-data-sheets.s3.us-east-2.amazonaws.com [b2b-safety-data-sheets.s3.us-east-2.amazonaws.com]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
